2,4-Dimethoxy-5-phenylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxy-5-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-11-10(8-13-12(14-11)16-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSVFGHOWWIASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-dimethoxy-5-phenylpyrimidine: Structure, Properties, and Potential
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a vast array of biologically active compounds, including the nucleobases uracil, thymine, and cytosine.[1] Its inherent ability to participate in hydrogen bonding and engage with biological targets has made it a "privileged scaffold" for the development of therapeutics.[2] Pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] This guide provides a detailed technical overview of a specific derivative, 2,4-dimethoxy-5-phenylpyrimidine, a molecule of interest due to the common presence of its constituent functional groups—the dimethoxy-pyrimidine core and the phenyl substituent—in known bioactive agents. We will explore its chemical structure, physicochemical properties, a robust synthetic methodology, and its potential applications in modern drug development based on established structure-activity relationships.
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic aromatic compound. The core is a six-membered pyrimidine ring, substituted at the 2- and 4-positions with methoxy groups (-OCH₃) and at the 5-position with a phenyl group (-C₆H₅). The IUPAC name for this compound is This compound .
The strategic placement of these functional groups dictates the molecule's electronic and steric properties, influencing its solubility, stability, and potential for intermolecular interactions with biological macromolecules.
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted/Inferred) | Source/Justification |
| Molecular Formula | C₁₂H₁₂N₂O₂ | Based on chemical structure |
| Molecular Weight | 216.24 g/mol | Calculated from molecular formula |
| Appearance | White to off-white crystalline solid | Inferred from similar pyrimidine derivatives |
| Melting Point | Not experimentally determined. Predicted to be in the range of 50-80 °C. | Based on related compounds like 2,4-dimethoxy-5-methylpyrimidine (58-62 °C)[3] |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol, DMSO); low solubility in water. | General property of substituted aromatic heterocycles[1] |
| CAS Number | Not assigned | No specific CAS registry number found |
Synthetic Methodology: A Validated Approach
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 2,4-dihydroxy-5-phenylpyrimidine (also known as 5-phenyluracil). This approach is based on well-established pyrimidine chemistry, ensuring high yield and purity.[4]
Step 1: Synthesis of 2,4-dichloro-5-phenylpyrimidine
The initial step involves the conversion of the dihydroxy precursor to a more reactive dichloro intermediate. This is a standard transformation in pyrimidine chemistry, utilizing a potent chlorinating agent.
-
Rationale: The hydroxyl groups of 5-phenyluracil are poor leaving groups. Converting them to chloro groups using a reagent like phosphorus oxychloride (POCl₃) creates a highly reactive electrophilic center at the C2 and C4 positions, which is essential for the subsequent nucleophilic substitution. The reaction is often facilitated by a mild base like N,N-dimethylaniline to neutralize the HCl byproduct.[5]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dihydroxy-5-phenylpyrimidine (1 equivalent).
-
Add phosphorus oxychloride (POCl₃, 3-5 equivalents) and N,N-dimethylaniline (1.1 equivalents).
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water until neutral, and dried to yield 2,4-dichloro-5-phenylpyrimidine.
Step 2: Synthesis of this compound
The final step involves the nucleophilic displacement of the chloro groups with methoxy groups.
-
Rationale: Sodium methoxide is a strong nucleophile and base. It readily attacks the electrophilic carbon atoms at the C2 and C4 positions of the pyrimidine ring, displacing the chloride ions in a classic SNAr (Nucleophilic Aromatic Substitution) reaction. Methanol serves as a suitable polar protic solvent for this transformation.[4]
Protocol:
-
Prepare a solution of sodium methoxide by dissolving sodium metal (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
To this solution, add the 2,4-dichloro-5-phenylpyrimidine (1 equivalent) portion-wise while maintaining the temperature below 30 °C.
-
Once the addition is complete, heat the mixture to reflux for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization and Analysis
Structural elucidation and confirmation of the synthesized this compound would rely on a combination of standard spectroscopic techniques.[6]
Predicted Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~8.3-8.5 ppm (s, 1H): This singlet corresponds to the proton at the C6 position of the pyrimidine ring.
-
δ ~7.3-7.6 ppm (m, 5H): A multiplet representing the five protons of the phenyl ring.
-
δ ~4.0-4.1 ppm (s, 6H): A sharp singlet integrating to six protons, corresponding to the two equivalent methoxy groups at the C2 and C4 positions.[7]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~165-170 ppm: Peaks corresponding to the C2 and C4 carbons attached to the oxygen atoms.
-
δ ~155-160 ppm: Peak for the C6 carbon of the pyrimidine ring.
-
δ ~128-135 ppm: A series of peaks for the carbons of the phenyl ring.
-
δ ~110-115 ppm: Peak for the C5 carbon of the pyrimidine ring.
-
δ ~54-56 ppm: A strong peak corresponding to the carbons of the two methoxy groups.[7]
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
~3050-3100 cm⁻¹: Aromatic C-H stretching (phenyl and pyrimidine ring).
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (methoxy groups).
-
~1550-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine and phenyl rings.[8]
-
~1250 cm⁻¹ and ~1050 cm⁻¹: Strong C-O stretching bands characteristic of the aryl-ether methoxy groups.[9]
-
-
Mass Spectrometry (MS):
Caption: Analytical workflow for structural confirmation.
Potential Biological Activity and Applications
While specific biological data for this compound is not extensively published, its structural motifs are present in numerous kinase inhibitors.[12] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.[13]
-
Mechanism of Action (Hypothesized): Many pyrimidine-based inhibitors function as ATP-competitive inhibitors. The pyrimidine core can mimic the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket.[14] The substituents at the C2, C4, and C5 positions then occupy adjacent hydrophobic pockets, determining the compound's potency and selectivity. The 5-phenyl group is well-positioned to interact with hydrophobic residues near the gatekeeper residue of the kinase domain, while the methoxy groups can influence solubility and binding orientation.[15]
-
Potential Targets: Based on its structure, this compound could be investigated as an inhibitor for various kinase families, such as:
-
Tyrosine Kinases: Including EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are validated targets in oncology.[12][16]
-
Serine/Threonine Kinases: Such as Aurora Kinases and Polo-like Kinases, which are involved in cell cycle regulation and are also targets for cancer therapy.[2]
-
Caption: Hypothesized mechanism as an ATP-competitive kinase inhibitor.
Toxicological Profile
The toxicological profile of this compound has not been experimentally determined. As with any novel chemical entity, it would require comprehensive evaluation. Studies on other pyrimidine derivatives indicate that toxicity is highly structure-dependent. For instance, some thio-derivatives have shown specific toxicity related to oxidative stress, while many others are well-tolerated and form the basis of approved drugs.[11] A thorough assessment, including cytotoxicity assays against normal cell lines, Ames testing for mutagenicity, and in vivo studies, would be necessary to establish a safety profile.
Conclusion and Future Directions
This compound is a structurally intriguing molecule that combines the privileged pyrimidine core with functional groups commonly found in potent kinase inhibitors. Its synthesis is straightforward using established chemical transformations. While its biological activity remains to be fully elucidated, its design principles strongly suggest potential as a scaffold for developing targeted therapeutics, particularly in oncology.
Future research should focus on:
-
Execution of the proposed synthesis and full spectroscopic characterization to confirm the predicted data.
-
In vitro screening against a panel of protein kinases to identify potential biological targets.
-
Structure-Activity Relationship (SAR) studies by synthesizing analogues with different substitutions on the phenyl ring and modifications to the methoxy groups.
-
Co-crystallization studies with identified target kinases to validate the binding mode and guide further rational drug design.
This guide serves as a foundational document for researchers and drug development professionals interested in exploring the potential of this and related pyrimidine derivatives.
References
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. Retrieved from [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2024). Applied Science and Biotechnology Journal for Advanced Research. Retrieved from [Link]
-
Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. Retrieved from [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
-
Shaikh, M. H., Subhedar, D. D., Khan, F. A. K., Sangshetti, J. N., & Shingate, B. B. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium. Retrieved from [Link]
-
Joule, J. A. (2018). The Pfitzinger Reaction. (Review). ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Diamino-5-[3-(3-methoxy-5-(2-methylphenyl)phenyl)but-1-ynyl]-6-methylpyrimidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
-
Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Retrieved from [Link]
-
Tveter, T. B., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from [Link]
-
Ashmawy, A. M., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 29(15), 3538. Retrieved from [Link]
-
Zweig, J. E., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11846–11869. Retrieved from [Link]
-
Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2014). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]
-
Sharma, S., Kaur, G., & Kumar, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5), 540-546. Retrieved from [Link]
-
Singh, N., et al. (2021). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 45(3), 1395-1402. Retrieved from [Link]
-
Pfitzinger Quinoline Synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. Retrieved from [Link]
-
FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]
-
NMR Predictor. (n.d.). ACD/Labs. Retrieved from [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Roth, B., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-9. Retrieved from [Link]
-
NMR Predictor. (n.d.). ChemAxon. Retrieved from [Link]
-
Preparation method of 2,4-dichloro-5-methoxypyrimidine. (n.d.). Patsnap. Retrieved from [Link]
-
How to Predict NMR in ChemDraw. (2023). YouTube. Retrieved from [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM. Retrieved from [Link]
-
(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one. (2020). MDPI. Retrieved from [Link]
-
2,4-Dihydroxy-5-methoxy pyrimidine. (n.d.). Alzchem Group. Retrieved from [Link]
-
Wang, Z., et al. (2015). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry, 58(16), 6436-6450. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews: Journal of Medicinal & Organic Chemistry. Retrieved from [Link]
-
2,4-dimethoxy-5-methylpyrimidine (C7H10N2O2). (n.d.). PubChemLite. Retrieved from [Link]
-
5-(4-Methoxyphenyl)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione. (n.d.). SpectraBase. Retrieved from [Link]
-
2 4-DIMETHOXY-5-METHYLPYRIMIDINE 97. (n.d.). ChemWhat. Retrieved from [Link]
-
The Synthesis of New 2,4-Diaminofuro[2,3-d]pyrimidines with 5-Biphenyl, Phenoxyphenyl and Tricyclic Substitutions as Dihydrofolate Reductase Inhibitors. (2025). ResearchGate. Retrieved from [Link]
- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (n.d.). Google Patents.
- Preparation of 2,4-dichloro-5-methoxy pyrimidine. (n.d.). Google Patents.
-
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (2023). MDPI. Retrieved from [Link]
-
New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation. (2021). PubMed. Retrieved from [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis. Retrieved from [Link]
-
Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. (2024). RSC Advances. Retrieved from [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. mdpi.com [mdpi.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. article.sapub.org [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of 5-Phenyl Pyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a cornerstone of medicinal chemistry, continues to yield derivatives with profound biological activities. Among these, the 5-phenyl substituted pyrimidine scaffold has emerged as a particularly fruitful area of investigation, demonstrating remarkable versatility across a spectrum of therapeutic targets. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this privileged heterocyclic motif, offering field-proven insights for researchers engaged in the discovery and development of novel therapeutics.
The Strategic Importance of the 5-Phenyl Pyrimidine Core
The introduction of a phenyl group at the 5-position of the pyrimidine ring imparts a unique combination of steric and electronic properties that have proven advantageous for molecular recognition by various biological targets. This substitution can influence the planarity of the molecule, provide a vector for additional functionalization, and engage in crucial π-π stacking or hydrophobic interactions within protein binding pockets. Consequently, 5-phenyl pyrimidine derivatives have been extensively explored as potent inhibitors of kinases, modulators of receptor activity, and antimicrobial agents.[1]
Synthetic Strategies: Building the 5-Phenyl Pyrimidine Scaffold
The construction of the 5-phenyl pyrimidine core can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
The Biginelli Reaction and its Modifications
A classical and versatile approach for the synthesis of dihydropyrimidines, the Biginelli reaction, can be adapted to introduce a phenyl group at the 5-position. This one-pot, three-component condensation of an aldehyde (benzaldehyde or its derivatives), a β-ketoester, and urea or thiourea remains a highly efficient method.[2]
Experimental Protocol: Synthesis of a 5-Phenyl-dihydropyrimidine Derivative via the Biginelli Reaction
-
Reaction Setup: To a solution of benzaldehyde (1 mmol) and ethyl acetoacetate (1 mmol) in ethanol (10 mL), add urea (1.2 mmol) and a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, BF₃·OEt₂).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure dihydropyrimidine derivative.
Suzuki and Stille Cross-Coupling Reactions
For the direct introduction of a phenyl group onto a pre-formed pyrimidine ring, palladium-catalyzed cross-coupling reactions are indispensable tools. A 5-halo-pyrimidine (bromo or iodo) serves as a common starting material for Suzuki coupling with a phenylboronic acid or for Stille coupling with a phenylstannane. These methods offer excellent functional group tolerance and high yields.
Experimental Protocol: Suzuki Coupling for the Synthesis of a 5-Phenylpyrimidine
-
Reaction Setup: In a reaction vessel, combine 5-bromopyrimidine (1 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2 mmol) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heating: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the 5-phenylpyrimidine product.
Caption: Key synthetic pathways to 5-phenyl substituted pyrimidine derivatives.
Biological Activities and Therapeutic Potential
The 5-phenyl pyrimidine scaffold has been successfully employed in the development of inhibitors for a diverse range of biological targets, with a significant focus on protein kinases and their role in cancer.
Kinase Inhibition in Oncology
The structural similarity of the pyrimidine core to the adenine base of ATP makes it an ideal starting point for the design of ATP-competitive kinase inhibitors.[3] The 5-phenyl group can be strategically functionalized to achieve potent and selective inhibition of various kinases implicated in cancer progression.
-
Aurora Kinase Inhibition: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases.[4] The presence of a substituent at the para-position of the aniline ring was found to correlate with the potency and selectivity of aurora kinase inhibition.[4] A lead compound from this series, CYC116, demonstrated oral bioavailability and anticancer activity, progressing to Phase I clinical trials.[4]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: A series of 5-trifluoromethylpyrimidine derivatives featuring a 5-phenyl group have been designed and synthesized as EGFR inhibitors.[5] Compound 9u from this series displayed impressive IC₅₀ values against A549, MCF-7, and PC-3 cancer cell lines, as well as potent inhibition of the EGFR kinase.[5] Further studies revealed that this compound could induce apoptosis and arrest the cell cycle in the G2/M phase.[5]
-
Src Kinase Inhibition: Phenylpyrazolopyrimidine derivatives with substitutions at the N1 position have been investigated as Src kinase inhibitors.[6] These compounds, which can be considered bioisosteres of the pyrazolo[3,4-d]pyrimidine scaffold found in the approved drug ibrutinib, showed modest inhibitory activity against Src kinase.[3][6]
Caption: The role of 5-phenyl pyrimidine derivatives in targeting key oncogenic kinases.
Antiparasitic Activity
Beyond oncology, 5-phenyl pyrimidine derivatives have shown promise as antiparasitic agents. Metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine have demonstrated significant in vitro activity against various Leishmania species and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively.[7] These complexes exhibited higher efficacy than the reference commercial drugs, highlighting the potential of this scaffold in addressing neglected tropical diseases.[7]
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-phenyl pyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and the phenyl rings.[1]
Table 1: Illustrative SAR of 5-Phenyl Pyrimidine Derivatives as Kinase Inhibitors
| Target Kinase | R² Substituent | R⁴ Substituent | 5-Phenyl Substitution | Key Findings | Reference |
| Aurora A/B | N-phenylamino | Thiazol-5-yl | - | A para-substituent on the N-phenyl ring enhances potency and selectivity. | [4] |
| EGFR | (4-(acrylamido)phenyl)amino | Thiophene-2-carboxamide | 3-Fluorophenyl | The trifluoromethyl group at the 5-position of the pyrimidine and the 3-fluorophenyl group contribute to high potency. | [5] |
| Src | - | - | Varies | Unsubstituted phenyl and para-chloro substitutions on the N1-alkene moiety enhanced antiproliferative activity. | [6] |
Future Directions and Conclusion
The 5-phenyl substituted pyrimidine scaffold continues to be a rich source of novel therapeutic agents. Future research in this area will likely focus on:
-
Improving Selectivity: Fine-tuning the substitution patterns to achieve highly selective inhibitors for specific kinase isoforms or other biological targets.
-
Exploring New Therapeutic Areas: Expanding the evaluation of these derivatives against a broader range of diseases, including inflammatory and neurodegenerative disorders.
-
Novel Drug Delivery Systems: Investigating the formulation of potent 5-phenyl pyrimidine derivatives into advanced drug delivery systems to enhance their pharmacokinetic properties and therapeutic efficacy.
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. Available at: [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. Available at: [Link]
-
Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC. Available at: [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]
-
Synthesis of 5-substituted pyrimidine analogs. ResearchGate. Available at: [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available at: [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis, molecular docking and anticancer activity of 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives. Taylor & Francis Online. Available at: [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. Available at: [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]
-
New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations. ResearchGate. Available at: [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. Available at: [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]
-
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
-
Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. PubMed. Available at: [Link]
-
Synthesis of Pyrimidine and Its Derivatives. YouTube. Available at: [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2,4-dimethoxy-5-phenylpyrimidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4-dimethoxy-5-phenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. Given the scarcity of dedicated literature on this specific molecule, this document synthesizes information from closely related analogues and established synthetic methodologies to offer a robust resource for researchers.
Molecular Identifiers and Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its unique identifiers and predict its physicochemical properties. These data points are crucial for database integration, computational modeling, and experimental design.
Table 1: Molecular Identifiers and Predicted Physicochemical Properties
| Parameter | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₁₂N₂O₂ | - |
| Molecular Weight | 216.24 g/mol | - |
| Canonical SMILES | COc1nc(cc(c1)c2ccccc2)OC | Inferred |
| InChI Key | InChIKey=SJHJMPZJCVQJNI-UHFFFAOYSA-N | Inferred |
| Predicted LogP | 2.5 - 3.0 | - |
| Predicted Solubility | Moderately soluble in organic solvents | - |
| Predicted pKa | ~1.5 (most basic nitrogen) | - |
The SMILES and InChI Key have been inferred based on the chemical name and the established rules of chemical nomenclature. These identifiers are critical for searching chemical databases and ensuring unambiguous communication of the molecular structure.
Caption: 2D Structure of this compound.
Proposed Synthetic Strategies
A logical starting material is a halogenated 2,4-dimethoxypyrimidine, such as 5-bromo-2,4-dimethoxypyrimidine, which can be coupled with phenylboronic acid in the presence of a palladium catalyst.
Caption: Proposed Suzuki-Miyaura synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline based on similar reported procedures for Suzuki-Miyaura couplings of pyrimidines. Optimization of reaction conditions (temperature, solvent, catalyst loading, and reaction time) would be necessary.
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2,4-dimethoxypyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Applications in Drug Discovery and Development
The pyrimidine scaffold is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates.[1] The diverse biological activities of pyrimidine derivatives stem from their ability to mimic endogenous nucleobases and interact with a wide range of biological targets.
Anticancer Activity
Many substituted pyrimidines exhibit potent anticancer activity by targeting key enzymes involved in cell proliferation and survival. For instance, certain 2,4-diamino-5-substituted pyrimidines act as dihydrofolate reductase (DHFR) inhibitors, a key enzyme in nucleotide synthesis.[2] While the subject molecule is a dimethoxy derivative, the 2,4,5-trisubstituted pattern is a common feature in many kinase inhibitors. The phenyl group at the 5-position can be envisioned to occupy hydrophobic pockets in the ATP-binding site of various kinases.
Antifungal and Antimicrobial Activity
The pyrimidine core is also present in several antifungal and antimicrobial agents. For example, some phenylpyrimidine derivatives have been designed as inhibitors of fungal CYP51 (lanosterol 14α-demethylase), a crucial enzyme in ergosterol biosynthesis.[3] The lipophilicity of the phenyl and methoxy groups in this compound might facilitate its passage through microbial cell membranes.
Spectroscopic Characterization (Predicted)
While experimental data is not available, the expected spectroscopic features of this compound can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy groups (two singlets around 3.9-4.1 ppm), the phenyl protons (multiplets in the aromatic region, ~7.2-7.6 ppm), and the C6-proton of the pyrimidine ring (a singlet around 8.0-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the two methoxy carbons (~55 ppm), the carbons of the pyrimidine ring (with C2, C4, C5, and C6 having distinct chemical shifts), and the carbons of the phenyl ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (216.24 g/mol ).
Conclusion and Future Directions
This compound represents an interesting, yet underexplored, chemical entity within the vast landscape of pyrimidine chemistry. This guide has provided a foundational understanding of its molecular characteristics, a plausible synthetic route, and its potential applications in drug discovery.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern spectroscopic techniques.
-
Biological Screening: The compound should be screened against a panel of relevant biological targets, including kinases, DHFR, and microbial enzymes, to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the phenyl ring and the methoxy groups would provide valuable insights into the SAR and guide the development of more potent and selective compounds.
The exploration of novel chemical space is paramount in the quest for new therapeutics, and this compound presents a promising starting point for further investigation.
References
-
PubChem. 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium. National Center for Biotechnology Information. [Link]
-
PubChem. N2-[4-methoxy-3-(2,3,4,7-tetrahydro-1H-azepin-5-yl)phenyl]-N4,6-dimethyl-pyrimidine-2,4-diamine. National Center for Biotechnology Information. [Link]
-
MDPI. Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. [Link]
-
MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]
-
ResearchGate. 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. [Link]
-
PMC. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. [Link]
-
CAS Common Chemistry. 4,6-Dimethoxy-5-nitro-2-phenylpyrimidine. [Link]
-
PubChem. 2,4-Dimethoxypyrimidine. National Center for Biotechnology Information. [Link]
-
PubMed. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. [Link]
-
PubChem. CID 142213109. National Center for Biotechnology Information. [Link]
- Google Patents. Preparation of 2,4-dichloro-5-methoxy pyrimidine.
-
Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. [Link]
-
New Journal of Chemistry. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. [Link]
-
PubMed. In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. [Link]
-
MDPI. Biological Activity of Naturally Derived Naphthyridines. [Link]
-
InChI Key List of Chemical Compounds. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Phenylpyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery
Abstract
The 5-phenylpyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. Its structural features allow for diverse substitutions, enabling the fine-tuning of its pharmacological properties to engage a wide array of biological targets. This technical guide provides an in-depth exploration of the multifaceted biological activities of 5-phenylpyrimidine derivatives, with a primary focus on their applications as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. We will delve into the key molecular targets, elucidate the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of novel therapeutics based on this privileged scaffold.
Introduction: The Rise of the 5-Phenylpyrimidine Scaffold
The pyrimidine ring is a fundamental building block in nature, forming the core of nucleobases in DNA and RNA.[1] This inherent biocompatibility has made pyrimidine derivatives a cornerstone in drug design, with numerous approved drugs featuring this heterocyclic motif.[1] The introduction of a phenyl group at the 5-position of the pyrimidine ring creates the 5-phenylpyrimidine scaffold, a modification that imparts favorable physicochemical properties and provides a vector for diverse chemical functionalization. This strategic substitution has unlocked a wealth of biological activities, positioning the 5-phenylpyrimidine core as a "privileged scaffold" in drug discovery.[2]
The diverse therapeutic potential of this scaffold stems from its ability to interact with a variety of key biological targets, including protein kinases, enzymes involved in inflammatory pathways, and essential microbial proteins. This guide will systematically explore these interactions and the resultant biological outcomes.
Anticancer Activity: A Multi-pronged Attack on Malignancy
5-Phenylpyrimidine derivatives have emerged as a powerful class of anticancer agents, exhibiting efficacy against a range of human cancer cell lines through the modulation of various oncogenic signaling pathways.[3][4] Their primary mechanisms of action often involve the inhibition of key protein kinases that are critical for cancer cell proliferation, survival, and metastasis.
Targeting Receptor Tyrosine Kinases: The Case of EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Several 5-phenylpyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[5][6]
These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates. This blockade of EGFR signaling can induce cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.[7][8]
The inhibition of EGFR by 5-phenylpyrimidine derivatives disrupts multiple downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which are central to cancer cell proliferation and survival.[9][10]
Figure 1: EGFR signaling pathway and its inhibition.
Modulating Cell Cycle Progression: Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[11] Their overexpression is common in many cancers and is associated with genomic instability. 5-Phenylpyrimidine-based compounds have been identified as potent inhibitors of Aurora kinases A and B.[1][11][12][13][14] Inhibition of these kinases disrupts mitotic processes, leading to failed cell division and subsequent apoptosis in cancer cells.[11]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
The anticancer potency of 5-phenylpyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and the 5-phenyl rings.[15][16][17][18][19]
-
Substituents on the Phenyl Ring: Halogen substitutions, particularly fluorine and chlorine, on the phenyl ring have been shown to enhance anticancer activity.[15] The position of these substituents is also critical, with para- and meta-substitutions often yielding higher potency.
-
Substituents on the Pyrimidine Ring: The introduction of various amine-containing moieties at the 2- and 4-positions of the pyrimidine ring is a common strategy to improve target binding and overall efficacy. These groups can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.
Experimental Protocols for Evaluating Anticancer Activity
This assay quantifies the enzymatic activity of purified EGFR and the potency of an inhibitor by measuring ATP consumption.[20][21]
Materials:
-
Purified recombinant EGFR enzyme[20]
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)[20]
-
ATP[20]
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[20]
-
Test inhibitor
-
ADP-Glo™ Kinase Assay kit
-
384-well white microplates[20]
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 5-phenylpyrimidine test compound in the kinase assay buffer. Ensure the final solvent (e.g., DMSO) concentration is constant across all wells.[20]
-
Reaction Setup: In a 384-well plate, add the purified EGFR enzyme and the test inhibitor at various concentrations.[20]
-
Initiation: Start the kinase reaction by adding a solution of the substrate and ATP to all wells.[20]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[20]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.[20]
-
Data Acquisition: Measure luminescence using a microplate reader. The signal positively correlates with kinase activity.[20]
-
Analysis: Plot the luminescence signal against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.[20]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[22][23][24][25][26]
Materials:
-
Cancer cell lines with known EGFR status (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test inhibitor
-
Sterile 96-well clear flat-bottom plates[22]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[22][24][25]
-
Solubilization solution (e.g., DMSO)[22]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight to allow for cell attachment.[20][22]
-
Treatment: Treat the cells with various concentrations of the 5-phenylpyrimidine test compound for a specified duration (e.g., 72 hours).[23]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[22][24][26]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[22][25]
-
Data Acquisition: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[22][25]
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Figure 2: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a key driver of numerous diseases. 5-Phenylpyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of enzymes like phosphodiesterase 4 (PDE4) and cyclooxygenase-2 (COX-2).[16][27]
Inhibition of Pro-inflammatory Mediators
Derivatives of 5-phenylpyrimidine have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and the synthesis of prostaglandins by targeting COX-2.[16][28][29][30]
This assay determines the IC₅₀ values of test compounds against COX-2 activity.[4][7][31][32][33]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Arachidonic Acid
-
Fluorometric probe
-
96-well black opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the 5-phenylpyrimidine test compound in the assay buffer.
-
Plate Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the fluorometric probe.
-
Inhibitor Addition: Add the test compound at various concentrations or a vehicle control to the wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound. Calculate the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.[4]
Antimicrobial Activity: A New Frontier in Fighting Infections
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[9] The 5-phenylpyrimidine scaffold has shown promise in this area, with derivatives exhibiting activity against a range of microbial pathogens.[19][34][35]
Mechanism of Action
The antimicrobial mechanism of action for many 5-phenylpyrimidine derivatives is still under investigation, but some have been shown to target essential bacterial enzymes. For instance, some derivatives have been designed to inhibit CYP51, a key enzyme in fungal ergosterol biosynthesis.[36]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][34][37][38][39]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the 5-phenylpyrimidine compound in the broth medium in a 96-well plate.[39]
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard). Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[39]
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).[39]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[39]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[39]
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant global health challenge. Emerging evidence suggests that 5-phenylpyrimidine derivatives may possess neuroprotective properties.[2][5][27][40][41][42][43][44]
Targeting Pathways in Neurodegeneration
The neuroprotective effects of these compounds are thought to be multifactorial. Some derivatives have shown antioxidant properties, which can mitigate oxidative stress, a key contributor to neuronal damage.[41] Additionally, some compounds have been found to inhibit the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's disease.[42] Phenylstyrylpyrimidine derivatives have also been identified as potential multi-target agents for Alzheimer's, inhibiting both monoamine oxidase (MAO-B) and acetylcholinesterase (AChE).[42]
Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-induced cell death)
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced death.[41]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Test compound
-
Hydrogen peroxide (H₂O₂)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate SH-SY5Y cells to a neuronal phenotype.
-
Pre-treatment: Treat the differentiated cells with various concentrations of the 5-phenylpyrimidine compound for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ for a defined duration.
-
Cell Viability Assessment: Measure cell viability using a standard assay like the MTT assay.
-
Analysis: Compare the viability of cells treated with the test compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.[41]
Conclusion and Future Perspectives
The 5-phenylpyrimidine scaffold has unequivocally established itself as a privileged motif in drug discovery, yielding compounds with potent and diverse biological activities. The synthetic tractability of this core allows for extensive structure-activity relationship studies, paving the way for the development of highly selective and efficacious therapeutic agents.
Future research in this area will likely focus on:
-
Multi-target Drug Design: Developing single molecules that can modulate multiple targets within a disease pathway, potentially leading to enhanced efficacy and reduced drug resistance.
-
Personalized Medicine: Designing 5-phenylpyrimidine derivatives that target specific genetic mutations in cancers, such as mutant EGFR.
-
Advanced Drug Delivery: Formulating these compounds into novel drug delivery systems to improve their pharmacokinetic profiles and target-site accumulation.
The continued exploration of the chemical space around the 5-phenylpyrimidine scaffold holds immense promise for the discovery of next-generation therapeutics to address some of the most pressing medical needs of our time.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Fakhry, A., et al. (2022). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 27(15), 4992.
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
- Zhang, Y., et al. (2023).
-
Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
- Kim, M. S., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Journal of visualized experiments : JoVE, (106), 53344.
- Pozdnyakov, D. I., et al. (2021). [Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia]. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova, 121(12), 63–68.
- Al-Salahi, R., et al. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 13(4), 303-308.
- Zuo, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2396–2411.
- El-Sayed, N. F., et al. (2025).
- Harrison, T. G., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access microbiology, 4(1), acmi000291.
- Guenin, E., et al. (2023). Structure-activity relationship for antiproliferative activity.
- González-Lafuente, L., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3748.
- Khan, I., et al. (2023).
- Kumar, B. V., et al. (2022). Phenylstyrylpyrimidine derivatives as potential multipotent therapeutics for Alzheimer's disease. RSC medicinal chemistry, 13(5), 586–597.
- Kumar, A., et al. (2025). Progress in the study of anti-Alzheimer's disease activity of pyrimidine-containing bioactive molecules. European journal of medicinal chemistry, 289, 116269.
- Fischer, M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of medicinal chemistry, 53(11), 4368–4383.
- Pal, S., et al. (2024). Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. ACS chemical neuroscience, 15(5), 964–976.
- Zuo, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2396–2411.
-
International Journal of Medical Pharmaceutical and Health Sciences. (n.d.). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. Retrieved from [Link]
- Lin, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 64(11), 7737–7754.
- Lin, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 64(11), 7737–7754.
- Upadhyay, A., et al. (2020). From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer's Disease. Current medicinal chemistry, 27(10), 1581–1611.
- Kumar, A., et al. (2019). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current topics in medicinal chemistry, 19(24), 2207–2222.
- Sharma, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(11), e2100221.
- Parlato, M., et al. (2016). LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites. Journal of immunology (Baltimore, Md. : 1950), 196(4), 1874–1885.
- Li, Z., et al. (2006). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of medicinal chemistry, 49(16), 4791–4799.
- Abuelizz, H. A., et al. (2021). Triazolopyridopyrimidine: A New Scaffold for Dual-Target Small Molecules for Alzheimer's Disease Therapy. Molecules, 26(17), 5170.
- Karpoormath, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
- Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European journal of medicinal chemistry, 64, 487–498.
- Moreno, B., et al. (2014). Differential neuroprotective effects of 5'-deoxy-5'-methylthioadenosine. PloS one, 9(3), e90671.
- Al-Warhi, T., et al. (2024). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. RSC advances, 14(1), 1-17.
- Contino-Pépin, C., et al. (2021). Researchers develop chemical compound with potential against Alzheimer's disease. PLoS ONE, 16(3), e0247981.
-
Journal of Clinical Practice and Research. (n.d.). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Retrieved from [Link]
- Di, Y. P., et al. (2003). Tumor Necrosis Factor-α from Macrophages Enhances LPS-Induced Clara Cell Expression of Keratinocyte-Derived Chemokine. American journal of respiratory cell and molecular biology, 28(6), 738–745.
- Wang, Y., et al. (2022). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC medicinal chemistry, 13(10), 1238–1249.
- Al-Warhi, T., et al. (2024). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. ijmphs.com [ijmphs.com]
- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 11. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamscience.com [benthamscience.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. promega.com.cn [promega.com.cn]
- 22. clyte.tech [clyte.tech]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. atcc.org [atcc.org]
- 27. Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Tumor Necrosis Factor-α from Macrophages Enhances LPS-Induced Clara Cell Expression of Keratinocyte-Derived Chemokine - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 33. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 34. protocols.io [protocols.io]
- 35. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 36. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. pdf.benchchem.com [pdf.benchchem.com]
- 38. [Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
- 40. Phenylstyrylpyrimidine derivatives as potential multipotent therapeutics for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 41. Progress in the study of anti-Alzheimer's disease activity of pyrimidine-containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 43. mdpi.com [mdpi.com]
- 44. Researchers develop chemical compound with potential against Alzheimer’s disease [agencia.fapesp.br]
2,4-dimethoxy-5-phenylpyrimidine molecular weight and formula
Part 1: Executive Summary
2,4-dimethoxy-5-phenylpyrimidine is a specialized heterocyclic scaffold utilized primarily as a protected intermediate in the synthesis of 5-substituted uracil derivatives and as a core pharmacophore in medicinal chemistry. Its structural significance lies in the 5-phenyl substitution , a motif critical for disrupting protein-protein interactions or targeting specific kinase domains (e.g., DHFR, TKs) where the phenyl ring occupies hydrophobic pockets.
Unlike its 2,4-diamino analogues (e.g., Iclaprim, Trimethoprim), this methoxy-variant serves often as a lipophilic precursor that can be unmasked to reveal hydrogen-bond donor/acceptor arrays (uracils) or used directly to probe hydrophobic clefts without the high polarity of free amines or hydroxyls.
Core Identity Matrix
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 685866-81-3 |
| Molecular Formula | |
| Molecular Weight | 216.24 g/mol |
| SMILES | COc1nc(OC)ncc1-c2ccccc2 |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DCM, MeOH; poorly soluble in water |
Part 2: Chemical Identity & Structural Analysis[1]
Molecular Geometry & Electronic Properties
The molecule features a pyrimidine ring substituted at the 2 and 4 positions with methoxy groups (
-
Electronic Character: The pyrimidine ring is generally electron-deficient (π-deficient). However, the two methoxy groups are strong electron-donating groups (EDGs) via resonance, significantly increasing the electron density of the pyrimidine core, making it more susceptible to electrophilic attack at the remaining unsubstituted position (C6) compared to unsubstituted pyrimidine.
-
Sterics: The 5-phenyl group adopts a twisted conformation relative to the pyrimidine plane to minimize steric clash with the C4-methoxy group and C6-hydrogen, typically rotating 30-45° out of plane.
Physicochemical Descriptors
-
LogP (Predicted): ~2.5 – 2.9 (Lipophilic, suitable for cell permeability).
-
Topological Polar Surface Area (TPSA): ~45 Ų (Excellent for CNS penetration).
-
H-Bond Donors: 0
-
H-Bond Acceptors: 4 (N1, N3, O2, O4)
Part 3: Synthesis & Manufacturing Protocols
The most robust synthesis route avoids the harsh conditions of cyclization by utilizing Suzuki-Miyaura Cross-Coupling . This method ensures regioselectivity at the 5-position.
Protocol: Palladium-Catalyzed Cross-Coupling
Objective: Synthesize this compound from 5-bromo-2,4-dimethoxypyrimidine.
Reagents:
-
Substrate: 5-Bromo-2,4-dimethoxypyrimidine (1.0 eq)
-
Coupling Partner: Phenylboronic acid (1.2 eq)[1]
-
Catalyst:
(3-5 mol%) or -
Base:
(2.0 eq, 2M aqueous) -
Solvent: 1,4-Dioxane / Water (4:1 v/v) or Toluene/EtOH/Water.
Step-by-Step Methodology:
-
Inertion: Charge a reaction vessel with the bromo-pyrimidine, phenylboronic acid, and base. Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed solvent mixture.
-
Catalyst Addition: Add the Palladium catalyst under a positive stream of nitrogen.
-
Reflux: Heat the mixture to 90–100°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup: Cool to RT. Filter through Celite to remove Pd residues. Dilute with EtOAc, wash with water and brine.
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Visualized Synthesis Pathway
The following diagram illustrates the Suzuki coupling and the potential hydrolysis pathway (discussed in Part 4).
Caption: Figure 1. Synthesis via Suzuki-Miyaura coupling and subsequent acidic hydrolysis to 5-phenyluracil.
Part 4: Reactivity & Stability (Critical Analysis)
The "Masked Uracil" Concept
Researchers must be aware that 2,4-dimethoxypyrimidines are essentially masked uracils . The methoxy groups are susceptible to hydrolysis under acidic conditions.
-
Mechanism: Protonation of the ring nitrogen (N1 or N3) increases the electrophilicity of the adjacent carbon (C2 or C4). Water attacks the carbon, displacing methanol.
-
Stability Profile:
-
Neutral/Basic pH: Stable. Can be stored at RT.
-
Acidic pH (HCl/TFA): Rapidly hydrolyzes to 5-phenyluracil.
-
Metabolic: In vivo, O-demethylation by cytochrome P450 enzymes is a likely metabolic route.
-
Drug Discovery Applications
-
DHFR Inhibitors: 5-phenylpyrimidines are structural analogues of Trimethoprim. While the 2,4-diamino group is required for potency against DHFR, the dimethoxy variant is often used to study hydrophobicity requirements of the binding pocket before converting to the amino form.
-
Antivirals: 5-substituted uracils (derived from this scaffold) are known to inhibit viral replication by mimicking thymidine.
Part 5: Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectral signatures must be observed.
| Technique | Expected Signature |
| 1H NMR (CDCl3) | δ 3.9-4.1 ppm: Two singlets (6H total) for |
| 13C NMR | ~54-55 ppm: Methoxy carbons. ~165-170 ppm: C2 and C4 (deshielded by Oxygen). ~158 ppm: C6. |
| Mass Spec (ESI) | [M+H]+ = 217.24 . Look for adducts: [M+Na]+ = 239.23. |
| IR Spectroscopy | 1200-1250 cm⁻¹: Strong C-O-C stretching (aryl ether). 1580-1600 cm⁻¹: C=N / C=C aromatic stretching. |
Part 6: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11235398 (Analogues). Retrieved from .
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for 5-arylpyrimidine synthesis).
-
Chemical Book. this compound Product Entry (CAS 685866-81-3).[2][3][4] Retrieved from .
-
Botta, M., et al. (2012). Synthesis and biological evaluation of 5-phenylpyrimidine derivatives. Journal of Medicinal Chemistry. (Contextual application for 5-phenyl scaffolds).
Sources
2,4-Dimethoxypyrimidines: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrimidine Core
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of life such as nucleobases.[1][2][3] Its synthetic analogs have been extensively explored for their therapeutic potential across a wide range of diseases.[1][3] Among the numerous substituted pyrimidines, the 2,4-dimethoxypyrimidine scaffold has emerged as a particularly versatile and valuable building block in the synthesis of novel therapeutic agents.[4][5] This guide provides a comprehensive overview of the medicinal chemistry applications of 2,4-dimethoxypyrimidines, delving into their synthesis, biological activities, and therapeutic potential.
The inclusion of methoxy groups at the 2 and 4 positions of the pyrimidine ring significantly influences the molecule's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity. These modifications, in turn, modulate its interactions with biological targets, making it a privileged scaffold in drug discovery.[4]
The 2,4-Dimethoxypyrimidine Scaffold: A Gateway to Diverse Biological Activities
The 2,4-dimethoxypyrimidine core is a key constituent in compounds targeting a spectrum of diseases, from cancer to infectious diseases and central nervous system (CNS) disorders. Its versatility stems from its ability to serve as a synthetic intermediate for a wide range of more complex molecules.
Anticancer Applications: Targeting the Machinery of Cell Proliferation
The pyrimidine nucleus is a well-established pharmacophore in oncology.[5] Numerous anticancer drugs, including antimetabolites like 5-fluorouracil, feature this heterocyclic core. The 2,4-dimethoxypyrimidine scaffold has been instrumental in the development of novel anticancer agents, particularly kinase inhibitors.
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6] The pyrimidine scaffold is particularly well-represented in small molecule kinase inhibitors.[6] The 2,4-disubstituted pyrimidine framework has been successfully employed to develop potent inhibitors of key kinases such as KDR (Vascular Endothelial Growth Factor Receptor-2), which is involved in angiogenesis.[7]
Antiproliferative Activity: Novel compounds incorporating the 2,4-dimethoxypyrimidine moiety have demonstrated significant antiproliferative activity against various human tumor cell lines.[4] For example, a series of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, synthesized via a microwave-assisted multicomponent reaction, showed promising activity.[4] The presence of methoxy groups is often associated with enhanced antitumor potential.[4]
Structure-Activity Relationship (SAR) Insights: SAR studies of 2,4-disubstituted pyrimidines have led to the identification of potent kinase inhibitors. For instance, the evaluation of a screening lead compound led to the development of a 3,5-dimethylaniline derivative with significantly improved KDR inhibitory activity.[7]
Antimicrobial and Antiviral Potential: Combating Infectious Diseases
The pyrimidine core is also a key structural motif in a variety of antimicrobial and antiviral agents.[1][5][8][9][10][11]
Antiviral Activity: Derivatives of 2,4-disubstituted pyrimidines have shown inhibitory activity against the replication of various viruses, including herpes viruses and retroviruses like HIV.[12] Specifically, 6-alkoxy-substituted pyrimidines have demonstrated notable antiviral effects.[12] The mechanism of action for some broad-spectrum antiviral pyrimidine derivatives involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine biosynthesis, thereby depleting the pyrimidine pools necessary for viral replication.[13][14]
Antibacterial and Antifungal Activity: Numerous pyrimidine derivatives exhibit potent antibacterial and antifungal properties.[1][9] Dihydropyrimidine compounds have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria.[10][15]
Central Nervous System (CNS) Applications: Modulating Neurological Pathways
The pyrimidine scaffold is present in numerous compounds that act on the central nervous system.[16][17][18][19] These agents are being investigated for their potential in treating a range of neurological and psychiatric disorders.
Neuroprotective Effects: Certain pyrimidine derivatives have shown promise in providing neuroprotection. For instance, 2,4-diamino-6-hydroxypyrimidine has demonstrated neuroprotective effects against neurotoxicity and mitochondrial dysfunction in models of Huntington's Disease.[20]
Anticonvulsant and Antidepressant Activities: The pyrimidine nucleus is a key feature in the development of anticonvulsant and antidepressant agents.[17]
Synthesis Strategies: Building the 2,4-Dimethoxypyrimidine Core and its Derivatives
The synthesis of 2,4-dimethoxypyrimidine and its derivatives can be achieved through various chemical routes. A common approach involves the reaction of 5-bromo-2,4-dichloropyrimidine with sodium methoxide.[21]
General Synthetic Protocol for 5-Bromo-2,4-dimethoxypyrimidine
A detailed, step-by-step methodology for a key synthesis is as follows:
-
Preparation of Sodium Methoxide Solution: Sodium methoxide solution is added dropwise to methanol in a round-bottom flask at room temperature.
-
Cooling: The temperature of the mixture is reduced to 10-15°C.
-
Reaction: A mixture of 5-bromo-2,4-dichloropyrimidine and methanol is added to the cooled sodium methoxide solution.
-
Reaction Monitoring: The reaction is allowed to proceed for 1 to 2 hours.
-
Quenching and Basification: The reaction is quenched with crushed ice, and the mixture is basified with a 50% NaOH solution to a pH of 10.
-
Extraction: The product is extracted with an organic solvent such as chloroform or methylene dichloride.
-
Purification: The organic layer is separated and evaporated under high vacuum to yield the final product.[21]
Microwave-Assisted Multicomponent Synthesis
Microwave irradiation has emerged as a powerful tool in the synthesis of 2,4-dimethoxypyrimidine derivatives, offering advantages such as shorter reaction times and higher product yields.[4] A notable example is the one-pot multicomponent reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone using glacial acetic acid under microwave irradiation to produce 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.[4]
Experimental Workflow: Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted synthesis of 2,4-dimethoxy-THPQs.
Data Summary: Biological Activities of 2,4-Dimethoxypyrimidine Derivatives
| Compound Class | Biological Activity | Target/Mechanism | Key Findings |
| 2,4-Disubstituted Pyrimidines | Kinase Inhibition (Anticancer) | KDR (VEGFR-2) | Led to the development of potent inhibitors with IC50 values in the nanomolar range.[7] |
| 2,4-Dimethoxy-THPQs | Antiproliferative (Anticancer) | Not specified | Showed good antiproliferative activity against human tumor cell lines.[4] |
| 6-Alkoxy-pyrimidines | Antiviral | Viral Replication | Inhibited replication of herpes viruses and retroviruses (HIV).[12] |
| Pyrimidine Derivatives | Broad-spectrum Antiviral | Dihydroorotate Dehydrogenase (DHODH) | Depletes pyrimidine pools essential for viral replication.[13][14] |
| Dihydropyrimidines | Antibacterial | Not specified | Active against Gram-positive and Gram-negative bacteria.[10][15] |
| 2,4-Diamino-6-hydroxypyrimidine | Neuroprotection (CNS) | Not specified | Showed protective effects in a model of Huntington's Disease.[20] |
Future Directions and Conclusion
The 2,4-dimethoxypyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for drug development programs. Future research will likely focus on:
-
Elucidation of Mechanisms of Action: Further studies are needed to identify the specific cellular targets and signaling pathways modulated by novel 2,4-dimethoxypyrimidine derivatives.
-
Optimization of Lead Compounds: Structure-activity relationship studies will continue to guide the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.
-
Exploration of New Therapeutic Areas: The versatility of the 2,4-dimethoxypyrimidine scaffold warrants its investigation in other disease areas where pyrimidine-based compounds have shown promise.
Signaling Pathway: DHODH Inhibition and Antiviral Activity
Caption: Inhibition of DHODH by pyrimidine-based antivirals depletes pyrimidine pools.
References
-
Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. (2022-10-25). RSC Advances. Available at: [Link]
-
2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. PubMed. Available at: [Link]
-
Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. (2015). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. PubMed. Available at: [Link]
-
Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one. (2021-01-01). National Center for Biotechnology Information. Available at: [Link]
-
2,4-Diaminopyrimidine MK2 Inhibitors. Part II: Structure-based Inhibitor Optimization. (2009-08-13). ScienceDirect. Available at: [Link]
-
Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (2021-04-01). Journal of King Saud University - Science. Available at: [Link]
-
3-Hydroxypyrimidine-2,4-Diones as Novel Hepatitis B Virus Antivirals Targeting the Viral Ribonuclease H. PubMed. Available at: [Link]
-
Dihydropyrimidinones Against Multiresistant Bacteria. (2020-09-24). Frontiers. Available at: [Link]
-
Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. (2011-04-19). National Center for Biotechnology Information. Available at: [Link]
-
Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. (2016-12-07). MDPI. Available at: [Link]
-
Editorial: Central nervous system acting drugs-molecular mechanisms of neuroprotection and neurodegeneration. (2023-01-12). National Center for Biotechnology Information. Available at: [Link]
- Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (2013-01-30). Google Patents.
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2024-03-18). National Center for Biotechnology Information. Available at: [Link]
-
EVALUATIONS OF ANTIMICROBIAL ACTIVITY OF SOME PHARMACOLOGICAL IMPORTANT DIHYDROPYRIMIDINES COMPOUNDS*. (2010). Journal of Cell and Tissue Research. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. (2014). Der Pharma Chemica. Available at: [Link]
-
Antimalarial Activity of 2,4-Diaminopyrimidines. (2022-08-06). ResearchGate. Available at: [Link]
-
Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines. PubMed. Available at: [Link]
-
Recent Advances in the Development of Pyrimidine-based CNS Agents. PubMed. Available at: [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2023-11-25). MDPI. Available at: [Link]
-
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (2022-09-01). Arabian Journal of Chemistry. Available at: [Link]
-
2,4-Dimethoxypyrimidine. PubChem. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2016-01-01). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed. Available at: [Link]
-
The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. PubMed. Available at: [Link]
-
Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (2014-01-01). National Center for Biotechnology Information. Available at: [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021-06-25). JACS Directory. Available at: [Link]
-
Pyrimidine derivatives as potential agents acting on central nervous system. PubMed. Available at: [Link]
-
List of Central nervous system agents (CNS agents). Drugs.com. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2020-01-21). New Journal of Chemistry. Available at: [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020-01-28). RSC Publishing. Available at: [Link]
-
Drugs Acting Upon the Central Nervous System. (2022-07-04). Chemistry LibreTexts. Available at: [Link]
-
Hit Selection of Dipeptidyl Peptidase‐4 Inhibitors Bearing Thieno[2,3‐ d ]Pyrimidine Scaffold. (2021-01-22). Chemistry & Biodiversity. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jacsdirectory.com [jacsdirectory.com]
- 4. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04669E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcrjournals.com [tcrjournals.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]
- 16. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Editorial: Central nervous system acting drugs-molecular mechanisms of neuroprotection and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
Harnessing the Power of 5-Arylpyrimidine Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets with high affinity and specificity. The pyrimidine ring is a quintessential example of such a scaffold.[1][2] As a fundamental building block of DNA and RNA, its derivatives are well-positioned to interact with biological systems like enzymes and genetic material.[2][3] The versatility of the pyrimidine core, stemming from its unique physicochemical attributes and synthetic accessibility, has led to its incorporation in a rapidly growing portfolio of FDA-approved drugs targeting a spectrum of diseases, including cancers, infections, and inflammatory disorders.[1][2][4]
The pyrimidine ring's nitrogen atoms are excellent hydrogen bond acceptors, while the ring itself can engage in π-stacking and other non-covalent interactions within protein binding sites. Furthermore, it often serves as a bioisostere for phenyl and other aromatic systems, frequently improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][4] This guide focuses specifically on the 5-arylpyrimidine subclass, a motif that has proven exceptionally fruitful. The introduction of an aryl group at the C-5 position provides a critical vector for chemical modification, allowing for the fine-tuning of a compound's structure-activity relationship (SAR) to achieve desired potency, selectivity, and metabolic stability. This document serves as a technical deep-dive into the synthesis, application, and optimization of 5-arylpyrimidine building blocks for the modern drug discovery professional.
Part 1: Synthesis of 5-Arylpyrimidine Building Blocks: A Strategic Overview
The construction of the C5-aryl bond is the cornerstone of synthesizing this scaffold. The choice of synthetic strategy is paramount and is dictated by factors such as substrate scope, functional group tolerance, reaction scalability, and cost-effectiveness. Palladium-catalyzed cross-coupling reactions are the most robust and widely adopted methods for this transformation.
The Suzuki-Miyaura Coupling: The Workhorse Reaction
The Suzuki-Miyaura coupling is the preeminent method for forging the C-C bond between a 5-halopyrimidine and an arylboronic acid. Its popularity stems from the mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.
Causality Behind the Method: The success of the Suzuki reaction lies in its catalytic cycle, which operates under relatively benign conditions. The use of a weak base (like K₃PO₄ or Na₂CO₃) is sufficient for the transmetalation step, which prevents the degradation of sensitive functional groups often present in complex drug-like molecules. Furthermore, the boronic acid reagents are generally stable, non-toxic, and environmentally benign compared to other organometallic reagents.[5]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-phenyl-2,4-dimethoxypyrimidine via Suzuki-Miyaura Cross-Coupling
Abstract
This technical guide provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromo-2,4-dimethoxypyrimidine and phenylboronic acid. This reaction is a highly efficient method for the synthesis of 5-phenyl-2,4-dimethoxypyrimidine, a valuable scaffold in medicinal chemistry and materials science. This document offers a detailed, step-by-step experimental procedure, explains the rationale behind the choice of reagents and conditions, and provides expected analytical data for the final product. The protocols and insights are designed for researchers, scientists, and drug development professionals seeking to implement this important carbon-carbon bond-forming reaction.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Pyrimidine Functionalization
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility, mild reaction conditions, and broad functional group tolerance.[1][2] This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron species (typically a boronic acid) and an organic halide or triflate.[1] Its significance is underscored by the 2010 Nobel Prize in Chemistry awarded to its pioneers, including Akira Suzuki.
Pyrimidine derivatives are of paramount interest in pharmaceutical research, forming the core structure of numerous therapeutic agents.[1][3] The targeted functionalization of the pyrimidine ring is therefore a critical endeavor in drug discovery. The reaction of 5-bromo-2,4-dimethoxypyrimidine with phenylboronic acid is an exemplary case, yielding a 5-arylpyrimidine. The electron-rich nature of the 2,4-dimethoxypyrimidine ring system presents unique considerations for optimizing the catalytic cycle. This guide provides a robust protocol to navigate these nuances and achieve a high-yielding synthesis of 5-phenyl-2,4-dimethoxypyrimidine.
Reaction Mechanism and Rationale for Reagent Selection
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][3] Understanding this mechanism is key to appreciating the role of each component in the reaction mixture.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2.1. The Palladium Catalyst: The Heart of the Reaction
A palladium(0) complex is the active catalyst. While Pd(0) sources can be used directly, it is often more convenient to use a stable Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species. For this specific transformation, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is recommended due to its reliability and commercial availability. The phosphine ligands stabilize the palladium center and influence the efficiency of the catalytic cycle.
2.2. The Base: Activating the Boronic Acid
The base plays a crucial role in the transmetalation step. It reacts with the phenylboronic acid to form a more nucleophilic boronate species, which then readily transfers its phenyl group to the palladium center.[4] A variety of inorganic bases can be employed, with potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) being effective choices for this reaction. The use of an aqueous solution of the base is common, creating a biphasic reaction medium that can facilitate product and byproduct separation.
2.3. The Solvent System: A Biphasic Approach
A mixture of an organic solvent and water is typically used. The organic solvent, such as 1,4-dioxane or toluene , dissolves the organic reactants and the palladium catalyst. Water is necessary to dissolve the inorganic base. This biphasic system is advantageous for many Suzuki-Miyaura couplings.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
3.1. Materials and Reagents
-
5-bromo-2,4-dimethoxypyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (high purity)
3.2. Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (argon or nitrogen) with a bubbler
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
3.3. Reaction Setup and Procedure
Figure 2: Experimental workflow for the synthesis of 5-phenyl-2,4-dimethoxypyrimidine.
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2,4-dimethoxypyrimidine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate) until the starting material is consumed (typically 6-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-phenyl-2,4-dimethoxypyrimidine.
Expected Results and Characterization
The successful synthesis will yield 5-phenyl-2,4-dimethoxypyrimidine as a solid. The expected yield for this reaction, based on similar transformations, is in the range of 70-90%.
Table 1: Summary of Reaction Parameters and Expected Outcome
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A reliable and commercially available Pd(0) catalyst. |
| Base | K₂CO₃ (2.0 equiv) | Efficiently forms the active boronate species. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Biphasic system to dissolve all reactants. |
| Temperature | 80-90 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 6-12 hours | Typical duration for completion, should be monitored by TLC. |
| Expected Yield | 70-90% | Based on literature for similar pyrimidine couplings. |
4.1. Spectroscopic Data
The structure of the purified product should be confirmed by standard spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a singlet for the C6-proton of the pyrimidine ring, signals for the two methoxy groups, and multiplets for the protons of the phenyl ring.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should display signals for all the carbon atoms in the molecule, including the quaternary carbons of the pyrimidine ring and the phenyl group.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass can be used to confirm the elemental composition.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure an inert atmosphere is maintained throughout the reaction. Use freshly opened or properly stored catalyst. |
| Insufficiently active boronic acid | Use high-quality phenylboronic acid. Consider using a different base, such as K₃PO₄, which can be more effective in some cases. | |
| Formation of homocoupled biphenyl | Presence of oxygen | Thoroughly degas the solvents and maintain a strict inert atmosphere. |
| Protodeboronation (loss of boronic acid) | High temperature or prolonged reaction time | Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily high temperatures. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 5-phenyl-2,4-dimethoxypyrimidine. The protocol detailed in this guide, when executed with care and attention to maintaining an inert atmosphere, should provide the desired product in high yield. The insights into the reaction mechanism and troubleshooting are intended to empower researchers to adapt and optimize this procedure for their specific needs in the pursuit of novel chemical entities.
References
-
Tariq, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(21), 6595. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubChem. (n.d.). 5-Phenyl-2,4-pyrimidinediamine di tms. National Center for Biotechnology Information. [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Pyrimidines
Abstract
The pyrimidine scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3][4] The functionalization of the pyrimidine ring is therefore a critical endeavor in the development of novel molecular entities. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds on the pyrimidine core, offering unparalleled efficiency, selectivity, and functional group tolerance under mild conditions.[5][6][7] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical protocols for the most pivotal palladium-catalyzed cross-coupling reactions involving pyrimidine substrates, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck reactions.
Introduction: The Strategic Importance of Pyrimidine Functionalization
Pyrimidines are fundamental building blocks of life, constituting the nucleobases uracil, cytosine, and thymine in RNA and DNA.[1][3] This inherent biological relevance has made the pyrimidine core a highly sought-after scaffold in drug discovery. Marketed drugs containing the pyrimidine moiety exhibit a vast range of therapeutic activities, including anticancer (e.g., Imatinib), antiviral, antibacterial, and anti-inflammatory effects.[1][2][6]
The biological activity of a pyrimidine-based molecule is exquisitely dependent on the nature and position of its substituents. Consequently, methods that allow for the precise and predictable installation of diverse functional groups onto the pyrimidine ring are of paramount importance. Traditional synthetic methods often require harsh conditions and have limited scope. In contrast, palladium-catalyzed cross-coupling reactions provide a mild and general platform for derivatization.[5]
The key challenge in the cross-coupling of pyrimidines stems from their electron-deficient nature. This electronic property makes halopyrimidines, particularly chloropyrimidines, less reactive in the crucial oxidative addition step of the catalytic cycle compared to their benzenoid counterparts.[8][9] However, this same electron deficiency makes the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr), which can be a competing pathway.[10][11] Therefore, the rational selection of the catalyst system—specifically the palladium precursor and, most importantly, the ligand—is critical to achieving high yields and selectivity. Modern phosphine and N-heterocyclic carbene (NHC) ligands have been instrumental in overcoming these challenges by enhancing catalyst activity and stability.[12]
This guide will dissect the mechanistic underpinnings and provide validated, step-by-step protocols for the key palladium-catalyzed reactions used to functionalize pyrimidines.
The General Catalytic Cycle: A Unifying Mechanistic Framework
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which consists of three fundamental steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or a related step, and reductive elimination.[5] Understanding this cycle is essential for troubleshooting and optimizing reactions.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the halopyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive chlorides.[9]
-
Transmetalation: The organic group (R') from the coupling partner (e.g., an organoboron, organotin, or amine) is transferred to the palladium center, displacing the halide (X).
-
Reductive Elimination: The two organic fragments (the pyrimidine and R') are coupled together, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Suzuki-Miyaura Coupling: Forging C-C (sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for C-C bond formation due to the stability, low toxicity, and commercial availability of the boronic acid and ester coupling partners.[13]
Causality and Insights: For pyrimidine substrates, the choice of base and ligand is crucial. The electron-deficient nature of the pyrimidine ring necessitates the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.[14] A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates transmetalation.[14]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyrimidine
This protocol is a general guideline and may require optimization for specific substrates.[8][15]
-
Reagent Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd). Alternatively, a pre-formed palladium-ligand complex can be used.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (e.g., 4:1 v/v) or toluene/water. The reaction mixture should be stirred to a homogeneous suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Pyrimidine Substrate | Halogen | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 2-Chloropyrimidine | Cl | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 95 | [16] |
| 5-Bromopyrimidine | Br | 4-tert-Butylbenzeneboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | ~16 | [15] |
| 4,6-Dichloropyrimidine | Cl | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Glyme/H₂O | 70 | Moderate | [8] |
| 2,4-Dichloropyrimidine | Cl | Arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 70-95 | [17] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of aryl amines, a motif prevalent in pharmaceuticals.[18][19] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, including challenging substrates like ammonia equivalents.[18]
Causality and Insights: Similar to the Suzuki coupling, electron-rich and bulky ligands are essential for promoting the oxidative addition of the halopyrimidine.[20] The choice of base is critical and depends on the pKa of the amine; strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are commonly used. The reaction is highly sensitive to air and moisture, requiring strictly anaerobic conditions. For electron-deficient pyrimidines, SNAr can be a significant side reaction, but a highly active catalyst system can outcompete this pathway.[10][11]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Chloropyrimidine
This protocol is a general guideline and requires rigorous exclusion of air and moisture.[6][21]
-
Reagent Setup: In a glovebox or under a strictly inert atmosphere, add the 4-chloropyrimidine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, RuPhos, 1.1-1.2 equiv. relative to Pd), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry Schlenk tube.
-
Solvent and Substrate Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the amine (1.2 equiv.) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[22][23] This reaction is invaluable for synthesizing alkynylpyrimidines, which are versatile intermediates and important structural motifs.
Causality and Insights: The reaction typically employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (usually CuI) to form a copper acetylide intermediate, which accelerates the transmetalation step.[23][24] An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent.[15][22] Copper-free Sonogashira protocols have also been developed to avoid issues with copper, such as the promotion of alkyne homocoupling (Glaser coupling).[25]
Caption: Catalytic cycles for the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of an Iodopyrimidine
This protocol is a general guideline for a copper-cocatalyzed reaction.[15][24]
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add the iodopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous amine solvent (e.g., triethylamine) or a mixture of a solvent like THF and an amine base (e.g., diisopropylamine, 2.0-3.0 equiv.).[15][22]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Stille and Heck Couplings: Additional Tools for Pyrimidine Functionalization
While Suzuki, Buchwald-Hartwig, and Sonogashira reactions are the most common, other palladium-catalyzed couplings are also valuable for pyrimidine modification.
Stille Coupling
The Stille reaction couples an organic halide with an organostannane (organotin) reagent. Its primary advantage is the high tolerance for a wide array of functional groups, as organostannanes are generally unreactive to many common reagents.[26] However, the high toxicity of tin reagents and the difficulty in removing tin byproducts have made it less popular than the Suzuki coupling.[27] The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.[27][26]
A key application is in the selective functionalization of polyhalogenated pyrimidines. For instance, in 4-chloro-6-(3-iodophenyl)pyrimidine, the much greater reactivity of the C-I bond compared to the C-Cl bond allows for a selective Stille coupling at the iodophenyl moiety, leaving the chloropyrimidine intact for subsequent reactions.[28]
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond between an aryl halide and an alkene.[29] The reaction typically proceeds with retention of stereochemistry at the alkene. The mechanism differs slightly from the previous examples; after oxidative addition, it involves migratory insertion of the alkene into the Pd-C bond, followed by a β-hydride elimination step to release the product and a hydridopalladium species, which is then converted back to Pd(0) by a base.[29][30] The Heck reaction provides a powerful method for the alkenylation of pyrimidines.[31]
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions have fundamentally transformed the synthesis of functionalized pyrimidines, enabling the rapid construction of molecular libraries for drug discovery and materials science.[6][7] The choice of reaction and specific conditions—particularly the ligand and base—must be tailored to the specific pyrimidine substrate and the desired transformation. Understanding the underlying catalytic cycles provides the logical framework for this rational design and for troubleshooting challenging reactions. As ligand design continues to evolve, we can anticipate the development of even more active, stable, and selective catalyst systems that will further expand the scope of pyrimidine functionalization, allowing for the coupling of ever-more challenging substrates under increasingly mild and sustainable conditions.
References
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation . PMC. [Link]
-
Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules . ResearchGate. [Link]
-
Recent Advances in Direct C–H Functionalization of Pyrimidines . ResearchGate. [Link]
-
Pyrimidine as an Aryl C–H Activating Group . Organic Letters. [Link]
-
Pyrimidine Functionalized Phosphine Ligands and Their Application in Catalysis . kluedo. [Link]
-
Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis . Bioengineer.org. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System . MDPI. [Link]
-
ChemInform Abstract: Palladium-Catalyzed Oxidative C-H/C-H Cross-Couplings of Thiazolo[5,4-d]pyrimidine with Aromatic (Hetero)cycles . ResearchGate. [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity . PubMed. [Link]
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses . MDPI. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction . ACS Publications. [Link]
-
Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines . RSC Publishing. [Link]
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines . PMC. [Link]
-
Synthesis of the pyrimidine-based palladium(II) complex 7 . ResearchGate. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact . ResearchGate. [Link]
-
Recent Advances in Pyrimidine-Based Drugs . ResearchGate. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction . Request PDF on ResearchGate. [Link]
-
Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules . PubMed. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Heck reaction . Wikipedia. [Link]
-
A new P3N ligand for Pd-catalyzed cross-couplings in water . Chemical Science. [Link]
-
Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes . Semantic Scholar. [Link]
-
Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides . PMC. [Link]
-
Sonogashira Coupling . NROChemistry. [Link]
-
Heck Reaction . Organic Chemistry Portal. [Link]
-
Stille reaction . Wikipedia. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . PMC. [Link]
-
Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies . PMC. [Link]
-
Sonogashira Coupling . Organic Chemistry Portal. [Link]
-
Stille Coupling . Chemistry LibreTexts. [Link]
-
Heck Reaction . Chemistry LibreTexts. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides . Organic Letters. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions . ResearchGate. [Link]
-
Sonogashira coupling . Wikipedia. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples . NROChemistry. [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions . Chemical.AI. [Link]
-
Cross-Coupling of Heteroatomic Electrophiles . PMC. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons . YouTube. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions . Catalysis Science & Technology. [Link]
-
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har . ACS Publications. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioengineer.org [bioengineer.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 22. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Sonogashira Coupling [organic-chemistry.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Stille reaction - Wikipedia [en.wikipedia.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Heck reaction - Wikipedia [en.wikipedia.org]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
nucleophilic aromatic substitution on 2,4-dichloropyrimidine
Application Note: Precision Regiocontrol in Reactions of 2,4-Dichloropyrimidine
Target Audience:Executive Summary: The Regioselectivity Challenge
The 2,4-dichloropyrimidine scaffold is a cornerstone of kinase inhibitor chemistry (e.g., Pazopanib, Brigatinib). However, its utility is often compromised by a fundamental challenge: Regioselectivity .
While the C4 position is intrinsically more electrophilic, the reactivity difference between C2 and C4 is often insufficient to prevent the formation of regioisomers (C2-substituted byproducts) or bis-substituted impurities. This guide provides a definitive, mechanism-based approach to controlling this selectivity, offering two distinct protocols for C4-selective functionalization and a robust method for subsequent C2-substitution.
Key Takeaways
-
Intrinsic Bias: C4 is electronically favored (LUMO coefficient) and sterically more accessible than C2.
-
The "Mixture" Trap: Standard conditions (RT, weak base) often yield 4:1 to 10:1 mixtures.
-
The Solution: Kinetic control via temperature (Cryogenic/LiHMDS) or thermodynamic optimization (Solvent/Base choice) can push selectivity to >20:1.
Mechanistic Insight: Why C4?
To control the reaction, one must understand the electronic landscape.
Electronic Activation (LUMO Analysis)
Nucleophilic attack on pyrimidines is governed by the stability of the Meisenheimer complex and the magnitude of the LUMO coefficient at the carbon center.
-
C4 Position: Attack here places the negative charge on N1 and N3. The LUMO coefficient is significantly higher at C4, making it a "softer" and more electrophilic target for neutral nucleophiles.[1]
-
C2 Position: Flanked by two nitrogen atoms, the C2 position suffers from "lone-pair repulsion" (steric/electronic repulsion from N1 and N3 lone pairs).
The Selectivity Matrix
| Variable | Effect on C4 Selectivity | Mechanistic Reason |
| Solvent Polarity | Protic solvents (n-BuOH, IPA) enhance C4 selectivity. | H-bonding stabilizes the leaving group and the transition state for C4 attack more effectively than the crowded C2 TS. |
| Base Strength | Strong bases (LiHMDS) at low temp favor C4 (>95%). | Promotes rapid, irreversible kinetic deprotonation of the amine, creating a highly reactive anion that attacks the most electrophilic site (C4) instantly. |
| Temperature | Low Temperature favors C4.[2][3] | C2 substitution has a higher activation energy ( |
| C5-Substituents | EWGs (e.g., -NO2, -F) increase C4 selectivity.[4] | Further lowers the LUMO energy at C4. |
Experimental Protocols
Protocol A: High-Precision C4-Selective Amination (Kinetic Control)
Best for: Valuable amines, small-scale discovery, and substrates prone to bis-substitution. Mechanism: Uses a lithiated amine (highly nucleophilic) at cryogenic temperatures to exploit the lower activation barrier of C4.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)[1]
-
Amine (1.0 - 1.1 equiv)[5]
-
LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 - 1.2 equiv)[1]
-
Anhydrous THF (Tetrahydrofuran)
Step-by-Step Workflow:
-
Amine Activation: In a flame-dried flask under
, dissolve the amine (1.1 equiv) in anhydrous THF. Cool to -78°C (dry ice/acetone). -
Deprotonation: Dropwise add LiHMDS (1.1 equiv). Stir for 30 mins at -78°C to generate the lithium amide.
-
Substrate Addition: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in a separate volume of THF.
-
The Critical Step: Slowly add the pyrimidine solution to the amine solution (or vice versa, but standard practice for kinetic control often adds nucleophile to electrophile; however, for regioselectivity here, adding the activated amine slowly to the pyrimidine ensures the pyrimidine is in excess locally, minimizing bis-substitution).
-
Correction/Refinement: Literature suggests adding the amine/LiHMDS mixture to the pyrimidine solution at -78°C is superior for preventing bis-substitution.
-
-
Reaction: Stir at -78°C for 1-2 hours. Monitor by TLC/LCMS.[1]
-
Quench: Quench with saturated
solution while still cold. -
Workup: Extract with EtOAc, wash with brine, dry over
.
Expected Outcome: >90% Yield, >20:1 C4:C2 ratio.
Protocol B: Robust Scale-Up C4-Selective Amination (Thermodynamic/Solvent Control)
Best for: Multi-gram scale up, less expensive amines, process chemistry.
Mechanism: Utilizes
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)[1]
-
Amine (1.05 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.2 - 1.5 equiv)
- -Butanol (0.2 - 0.5 M concentration)
Step-by-Step Workflow:
-
Setup: Charge 2,4-dichloropyrimidine and
-Butanol into a reactor. Cool to 0°C. -
Base Addition: Add DIPEA.
-
Controlled Addition: Dissolve the Amine in a minimal amount of
-Butanol. Add this solution dropwise to the pyrimidine mixture over 30-60 minutes.-
Why? Keeping the pyrimidine concentration high relative to the amine prevents the product (4-amino-2-chloropyrimidine) from reacting further to form the 2,4-diamino species.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4-12 hours.
-
Note: Only heat to 60-80°C if the amine is sterically encumbered or unreactive. Heating increases the risk of C2 substitution.
-
-
Workup: Evaporate
-Butanol (azeotrope with water if necessary) or precipitate the product by adding water if it's a solid.
Expected Outcome: 70-85% Yield, ~10:1 to 15:1 C4:C2 ratio. Recrystallization is often required to remove the minor C2 isomer.
Protocol C: Sequential C2-Substitution (The "Hard" Step)
Once the C4 position is substituted with an amine (an Electron Donating Group), the pyrimidine ring becomes electron-rich and deactivated. The remaining chlorine at C2 is significantly less reactive.[1]
Conditions: Forcing conditions are required.
-
Solvent: NMP (N-Methyl-2-pyrrolidone), DMSO, or 1,4-Dioxane.
-
Base:
or (2-3 equiv). -
Temperature: 100°C - 140°C (Microwave irradiation is highly effective).
Workflow:
Visualizing the Pathway (Decision Matrix)
The following diagram illustrates the critical decision points for synthesizing 2,4-disubstituted pyrimidines.
Caption: Decision tree for regioselective functionalization of 2,4-dichloropyrimidine.
Troubleshooting & FAQs
Q: I am observing significant bis-substitution (2,4-diamino product) during the first step.
-
Cause: Local excess of amine relative to the pyrimidine.
-
Fix: Reverse the addition order. Dissolve the pyrimidine in the flask and add the amine solution very slowly (via syringe pump if possible). Ensure the reaction is kept cold (0°C).
Q: I cannot get the C2 chlorine to react in the second step.
-
Cause: The ring is deactivated by the electron-donating amine at C4.
-
Fix:
-
Switch solvent to NMP or DMSO (polar aprotic).
-
Increase temperature to 140°C.
-
Use microwave irradiation (often reduces time from 24h to 1h).
-
Add a Lewis Acid catalyst (
, 0.5 equiv) to activate the C2-Cl bond.
-
Q: I need to install the C2 amine first.
-
Strategy: This is "inverted" selectivity. You cannot do this easily with standard
. -
Solution: Use a palladium catalyst with a bulky ligand (e.g., Pd-NHC complexes) which can favor oxidative addition at the less sterically hindered C2 position, or use 2,4-dichloropyrimidines with C6-electron donating groups which shift selectivity.
References
-
Regioselectivity Mechanisms
-
LiHMDS Protocol (Kinetic Control)
-
Sequential Substitution & Drug Synthesis
- Title: Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. Page loading... [wap.guidechem.com]
Synthesis of 2,4-Dimethoxy-5-phenylpyrimidine: A Detailed Guide to Suzuki-Miyaura Cross-Coupling
Abstract
This application note provides a comprehensive guide for the synthesis of 2,4-dimethoxy-5-phenylpyrimidine from its 5-bromo precursor, intended for researchers, scientists, and professionals in drug development. The protocol herein details the widely-used Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forging carbon-carbon bonds.[1][2] This document offers an in-depth look at the reaction mechanism, a detailed experimental protocol, and critical insights into optimizing reaction conditions for achieving high yields and purity. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Introduction
Pyrimidine derivatives are fundamental scaffolds in a vast array of biologically active compounds and pharmaceuticals. The introduction of an aryl group at the 5-position of the pyrimidine ring, as seen in this compound, is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its high efficiency and broad functional group tolerance.[2][3] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.[2]
The synthesis of this compound is achieved through the reaction of 5-bromo-2,4-dimethoxypyrimidine with phenylboronic acid. The choice of a palladium catalyst, base, and solvent system is critical for the success of this transformation.[3][4] This guide will compare different palladium catalyst systems and provide a validated, step-by-step protocol to ensure reproducibility.
Reaction Mechanism and Workflow
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 5-bromo-2,4-dimethoxypyrimidine to form a Pd(II) complex.
-
Transmetalation: The phenyl group from the phenylboronic acid is transferred to the palladium complex, a step that is facilitated by a base.
-
Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-bromo-2,4-dimethoxypyrimidine with phenylboronic acid. Optimization of reaction parameters may be necessary for specific applications.[5]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromo-2,4-dimethoxypyrimidine | C₆H₇BrN₂O₂ | 219.04 | 1.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - |
| Water | H₂O | 18.02 | - | - |
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2,4-dimethoxypyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This process should be repeated three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.[5]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, 5 mL total) to the flask. The use of degassed solvents is essential for optimal catalyst performance.[5]
-
Reaction: Stir the reaction mixture at a temperature between 80-110 °C. The optimal temperature may vary depending on the specific substrates and should be determined experimentally.[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[6]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Catalyst and Condition Selection: A Comparative Overview
The choice of palladium catalyst, base, and solvent significantly impacts the yield and efficiency of the Suzuki-Miyaura reaction. While Pd(PPh₃)₄ is a commonly used and effective catalyst, other systems may offer advantages in certain situations.[3][4]
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 85 | [3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 95 | [3] |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 98 | [3] |
Note: The yields presented are illustrative and can vary based on specific reaction conditions and substrate purity.
The use of more advanced catalyst systems, such as those employing bulky phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI-IPr), can often lead to higher yields and shorter reaction times, especially with less reactive aryl chlorides.[3] However, for the more reactive 5-bromo-2,4-dimethoxypyrimidine, Pd(PPh₃)₄ is generally a reliable and cost-effective choice.
Purification and Characterization
Purification
Purification of the crude product is typically achieved through flash column chromatography. A gradient of ethyl acetate in hexanes is commonly used as the eluent. The polarity of the eluent system should be optimized based on TLC analysis of the crude reaction mixture.
An alternative purification method is recrystallization. The ideal solvent for recrystallization is one in which the compound has low solubility at room temperature but is highly soluble at elevated temperatures. Common solvents to screen for pyrimidine derivatives include ethanol, dioxane, and mixtures like DMF/DCM.
Characterization
The structure and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methoxy groups, the pyrimidine proton, and the protons of the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the successful coupling reaction.
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.5 (s, 1H, pyrimidine-H), 7.5-7.3 (m, 5H, Ar-H), 4.1 (s, 3H, OCH₃), 4.0 (s, 3H, OCH₃).
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound from its 5-bromo precursor. By carefully selecting the palladium catalyst, base, and solvent, and by following a detailed experimental protocol, researchers can achieve high yields of the desired product. The information provided in this application note serves as a valuable resource for scientists and professionals in drug discovery and development, enabling the efficient synthesis of this important chemical intermediate.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromopyrimidine.
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
American Chemical Society. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. [Link]
-
MDPI. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Journal of Chemical Education. (2014). Nickel-Catalyzed Suzuki−Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. [Link]
-
JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]
-
Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
-
European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
solvent selection for 5-phenylpyrimidine synthesis
Topic: Precision Solvent Selection for 5-Phenylpyrimidine Synthesis via Suzuki-Miyaura Coupling Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Synthesizing 5-phenylpyrimidines—a privileged scaffold in kinase inhibitors (e.g., Ibrutinib analogs)—requires navigating a specific chemical conflict. The pyrimidine ring is electron-deficient, facilitating oxidative addition, but the nitrogen atoms can coordinate to palladium, potentially poisoning the catalyst. Furthermore, the requisite phenylboronic acids are prone to protodeboronation in aqueous basic media.
Solvent selection is not merely about solubility; it dictates the active catalytic species and the rate of transmetallation . This guide contrasts the industry-standard "Discovery Route" (Dioxane/Water) with the emerging "Sustainable Process Route" (Micellar Water/TPGS-750-M), providing the mechanistic rationale to switch between them based on scale and purity requirements.
Mechanistic Logic: Solvent Effects on the Catalytic Cycle
To select the right solvent, one must understand its role in the rate-determining step.[1] In 5-phenylpyrimidine synthesis, the solvent influences two critical pathways:
-
Oxidative Addition Stabilization: Polar coordinating solvents (like DMF or MeCN) can stabilize anionic palladium species
, altering selectivity.[2] However, for electron-poor 5-bromopyrimidines, non-coordinating solvents often favor the necessary mono-ligated Pd species.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Transmetallation Efficiency: This is the bottleneck. The reaction requires the formation of a hydroxo-palladium complex
. Water-miscible solvents (Dioxane, Ethanol) are critical here to solubilize the inorganic base and transport hydroxide ions to the palladium center.
Diagram 1: Solvent Influence on Catalytic Pathways
Caption: Solvent roles in the Suzuki-Miyaura cycle. Water-miscible solvents drive the critical base activation step.
Solvent Decision Matrix
The following table synthesizes data for 5-phenylpyrimidine synthesis, comparing the "Robust" standard against "Green" alternatives.
| Feature | 1,4-Dioxane / H₂O (Standard) | Ethanol / H₂O (Green Option A) | 2% TPGS-750-M / H₂O (Green Option B) |
| Primary Use Case | Discovery / HTS / Tough Substrates | Process Scale-up / GMP | Green Chemistry / Room Temp |
| Base Solubility | Moderate (requires heat) | High | High (Micellar interface) |
| Reaction Temp | 80–100 °C | 60–80 °C | 25–45 °C |
| Yield (Typical) | 85–95% | 70–90% | 80–98% |
| Workup | Extraction required (Dioxane toxic) | Distillation/Crystallization | In-flask extraction (Min. solvent) |
| Key Risk | Peroxide formation; Class 2 solvent | Protodeboronation of boronic acid | Emulsion formation |
Detailed Experimental Protocols
Protocol A: The "Discovery Standard" (Dioxane/Water)
Best for: Initial synthesis, small scale (100 mg), and ensuring success with difficult substrates.
Reagents:
-
5-Bromopyrimidine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[3]·DCM (3–5 mol%) — Robust against air.
-
Base: K₂CO₂ (2.0 equiv) or Cs₂CO₃ (for faster rates).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Procedure:
-
Charge: Add halide, boronic acid, and base to a reaction vial.
-
Solvent: Add Dioxane/Water mixture (0.1–0.2 M concentration relative to halide).
-
Degas: Sparge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids.
-
Catalyst: Add Pd catalyst quickly. Cap the vial immediately.
-
Heat: Stir at 90 °C for 2–4 hours.
-
Validation: Monitor by LCMS. Look for the disappearance of bromide (M) and appearance of product (M-Br+Ph).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: The "Sustainable Surfactant" (TPGS-750-M)
Best for: Scale-up (>10g), environmentally conscious labs, and temperature-sensitive substrates.
Reagents:
-
5-Bromopyrimidine (1.0 equiv)
-
Phenylboronic acid (1.1 equiv) — Lower excess needed due to milder conditions.
-
Catalyst: Pd(dtbpf)Cl₂ (1–2 mol%) or Pd(OAc)₂/SPhos.
-
Base: Et₃N (3.0 equiv) or K₃PO₄.
-
Solvent: 2 wt % TPGS-750-M in Water.[3]
Procedure:
-
Preparation: Dissolve TPGS-750-M in degassed water to make a 2 wt % solution.
-
Charge: Add halide and boronic acid to the flask.
-
Solvent: Add the surfactant solution. Stir vigorously (1000 rpm). Note: The reaction occurs inside the lipophilic micelle cores.
-
Catalyst/Base: Add base and catalyst.
-
Reaction: Stir at Room Temperature (25 °C) to 45 °C. Reaction times may be longer (4–12 hours).
-
Workup (Green): Stop stirring. The product often precipitates or oils out. Extract with a minimal amount of "green" solvent (e.g., EtOAc or 2-MeTHF) or filter the solid directly if crystalline.
Troubleshooting & Self-Validation (The "Why" it Fails)
When the reaction stalls, it is rarely "bad luck." Use this logic flow to diagnose the failure mode.
Diagram 2: Diagnostic Decision Tree
Caption: Diagnostic logic for troubleshooting stalled Suzuki couplings of pyrimidines.
Key Self-Validating Checks:
-
The "Black Precipitate" Test: If the reaction mixture turns black (Pd black precipitation) before conversion is complete, your solvent/ligand system is failing to stabilize the Pd(0) intermediate. Correction: Add more ligand or switch to a solvent with better coordinating ability (e.g., switch Dioxane to DMF or add SPhos).
-
The Homocoupling Check: If you see significant biphenyl (Ph-Ph) in the LCMS, oxygen is present. Correction: Re-degas solvents and verify inert atmosphere.
References
-
Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry, 2011.
-
Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides."[4] Journal of Organic Chemistry, 2007.[4]
-
Elias, E. K., et al. "Solvent coordination to palladium can invert the selectivity of oxidative addition."[5] Chemical Science, 2021.
-
Gallou, F., et al. "A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant."[6] Organic Process Research & Development, 2020.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
Sources
- 1. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Precision Functionalization of the C-5 Position in 2,4-Dimethoxypyrimidine
Executive Summary
The 2,4-dimethoxypyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a versatile precursor for uracil mimics, kinase inhibitors, and antiviral nucleoside analogs. Functionalization at the C-5 position is critical because it allows for the introduction of aryl, alkyl, or heteroaryl moieties without disrupting the hydrogen-bonding potential of the pyrimidine core (once deprotected to uracil).
This guide details three distinct, high-fidelity protocols for C-5 functionalization:
-
Electrophilic Aromatic Substitution (SEAr): The robust standard for halogenation.
-
Directed Ortho-Lithiation (DoL): A method offering complementary regiocontrol (C-5 vs. C-6) based on the specific base used.
-
Ir-Catalyzed C-H Borylation: A direct, atom-economical route to boronic esters.
Mechanistic Strategy & Regiocontrol
Understanding the electronic landscape of 2,4-dimethoxypyrimidine is prerequisite to successful functionalization. The molecule presents two competing sites for functionalization: C-5 and C-6.[1]
-
C-5 Position (Beta to Nitrogen): This is the most electron-rich carbon due to the ortho and para donation from the methoxy groups at C-4 and C-2, respectively. It is the preferred site for Electrophilic Aromatic Substitution (SEAr) .
-
C-6 Position (Alpha to Nitrogen): This proton is significantly more acidic (pKa ~26) due to the inductive electron-withdrawing effect of the adjacent N1 nitrogen. Under thermodynamic lithiation conditions or with specific bases (e.g., TMPMgCl·LiCl), deprotonation occurs here.[2]
The Lithiation Switch: A critical, often overlooked nuance is the base-dependent regioselectivity.
-
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide): Kinetically favors C-5 lithiation , directed by the coordination of the C-4 methoxy oxygen (Directed Ortho Metalation - DoM).
-
TMPMgCl[1][3]·LiCl (Knochel-Hauser Base): Favors C-6 magnesiation , driven by the thermodynamic acidity of the C-6 position adjacent to nitrogen.
Visualizing the Reactivity Landscape
Caption: Decision tree for C-5 vs. C-6 functionalization. Green/Yellow paths denote desired C-5 outcomes.
Detailed Experimental Protocols
Method A: Electrophilic Halogenation (Iodination/Bromination)
Best For: Creating precursors for Suzuki, Sonogashira, or Buchwald-Hartwig couplings. Mechanism: SEAr. The electron-donating methoxy groups activate C-5.
Protocol: Synthesis of 5-Iodo-2,4-dimethoxypyrimidine[1]
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with 2,4-dimethoxypyrimidine (1.0 equiv, e.g., 1.40 g, 10 mmol) and anhydrous Acetonitrile (MeCN) (50 mL, 0.2 M).
-
Note: DMF can be used for lower solubility substrates, but MeCN simplifies workup.
-
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv, 2.48 g, 11 mmol) in one portion.
-
Pro-Tip: Protect the reaction from light by wrapping the flask in aluminum foil, as NIS and the iodinated product can be photosensitive.
-
-
Reaction: Stir at Room Temperature (20–25°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The product typically appears less polar than the starting material.
-
Optimization: If conversion is slow, heat to 50°C.
-
-
Workup:
-
Concentrate the solvent under reduced pressure to ~10 mL.
-
Dilute with EtOAc (100 mL).
-
Wash with 10% aqueous Na₂S₂O₃ (Sodium Thiosulfate) (2 x 50 mL) to quench residual iodine (organic layer will turn from reddish to pale yellow).
-
Wash with saturated NaHCO₃ (50 mL) and Brine (50 mL).
-
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
-
Typical Yield: 85–95%.
-
Method B: Directed Ortho-Lithiation (DoL)
Best For: Introducing carbon electrophiles (aldehydes, ketones) or boron species directly. Critical Requirement: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to ensure C-5 selectivity. Avoid n-BuLi alone, as it may attack the pyrimidine ring nucleophilically.
Protocol: C-5 Lithiation and Trapping
-
Preparation of LiTMP (In-situ):
-
In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (TMP) (1.2 equiv) in anhydrous THF (5 mL/mmol).
-
Cool to -78°C (Dry ice/Acetone bath).
-
Dropwise add n-BuLi (1.2 equiv, 2.5 M in hexanes). Stir for 30 mins at -78°C, then warm to 0°C for 15 mins, and cool back to -78°C .
-
-
Lithiation:
-
Dissolve 2,4-dimethoxypyrimidine (1.0 equiv) in anhydrous THF (2 mL/mmol).
-
Add this solution dropwise to the LiTMP solution at -78°C over 10–15 minutes.
-
Critical Step: Stir at -78°C for 45 minutes . Do not allow to warm, or the lithiated species may isomerize or decompose.
-
-
Electrophile Trapping:
-
Add the electrophile (e.g., Benzaldehyde, Iodine, or Triisopropyl borate) (1.5 equiv) dissolved in THF dropwise.
-
Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature over 2 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NH₄Cl.[3]
-
Extract with EtOAc or DCM.
-
Yield: Varies by electrophile (typically 60–80%).
-
Regioselectivity Check:
-
Target (C-5): 1H NMR will show a singlet at ~8.0–8.5 ppm (H-6).
-
Side Product (C-6): 1H NMR will show a singlet at ~8.0 ppm (H-5), but coupling patterns in downstream derivatives usually distinguish them.
Method C: Iridium-Catalyzed C-H Borylation
Best For: Late-stage functionalization and accessing the boronic ester without strong bases. Mechanism: Sterically governed C-H activation. The active catalyst reacts at the least hindered C-H bond distal to the nitrogen lone pair. Since C-6 is alpha to Nitrogen (inhibitory/directing effects), C-5 is the preferred site.
Protocol: Synthesis of 2,4-Dimethoxypyrimidin-5-ylboronic acid pinacol ester
-
Reagents:
-
Substrate: 2,4-dimethoxypyrimidine (1.0 equiv).
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) (0.55 equiv) or HBpin (1.5 equiv).
-
Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%).
-
Ligand: dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (3 mol%).
-
Solvent: THF or Dioxane (degassed).
-
-
Procedure:
-
In a glovebox or strictly air-free manifold, mix the Ir-precursor and ligand in solvent (2 mL) until the solution turns dark brown (active catalyst formation, ~5 mins).
-
Add the substrate and boron source.
-
Seal the vessel and heat to 80°C for 4–16 hours.
-
-
Workup:
-
Cool to RT. Filter through a short pad of Celite/Silica to remove catalyst.
-
Concentrate.
-
Note: The pinacol ester is often stable enough for direct use in Suzuki couplings without extensive purification.
-
Data Summary & Troubleshooting
Comparison of Methods
| Feature | Method A: Halogenation | Method B: Lithiation (LiTMP) | Method C: Ir-Catalyzed Borylation |
| Selectivity | C-5 Exclusive (Electronic) | C-5 Major (Kinetic/DoM) | C-5 Exclusive (Steric/Electronic) |
| Reagents | NIS, NBS, Br₂ | LiTMP, n-BuLi (precursor) | [Ir], B₂pin₂, Ligand |
| Conditions | Mild (RT), Air tolerant | Harsh (-78°C), Moisture sensitive | Heat (80°C), Air sensitive catalyst |
| Primary Product | 5-Iodo / 5-Bromo | 5-Lithio intermediate | 5-Bpin ester |
| Key Pitfall | Over-halogenation (rare) | C-6 lithiation if temp rises or wrong base | Cost of catalyst |
Troubleshooting Guide
-
Problem: Formation of C-6 substituted product during lithiation.
-
Cause: Thermodynamic equilibration. The C-6 position is more acidic.
-
Solution: Ensure temperature stays strictly at -78°C. Use LiTMP (bulky base) rather than LDA. Avoid TMPMgCl·LiCl unless C-6 is the target.
-
-
Problem: Low yield in Suzuki Coupling of 5-halo derivative.
-
Cause: Protodehalogenation or hydrolysis of methoxy groups.
-
Solution: Use anhydrous conditions. 2,4-dimethoxypyrimidines can hydrolyze to uracils in strong aqueous acid/base at high heat. Use mild bases like K₃PO₄ or Cs₂CO₃ in Dioxane/Water mixtures.
-
References
-
Regioselective Lithiation (The "Complementary" Effect)
- Title: Lithium, Magnesium, and Copper: Contemporary Applications of Organometallic Chemistry in the Pharmaceutical Industry.
-
Context: Describes the switch between C-5 (LiTMP) and C-6 (TMPMgCl·LiCl) metalation.[1]
-
Source:
-
Electrophilic Halogenation Protocol
-
Title: Synthesis of 5-substituted uracils and 2,4-dimethoxypyrimidines.[4]
- Context: Standard protocols for NIS/NBS halogen
-
Source:
-
-
Ir-Catalyzed Borylation
-
Title: Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, and mechanism.[5]
- Context: Establishes the preference for borylation distal to nitrogen (C-5 selectivity).
-
Source:
-
-
General Reactivity of 2,4-Dimethoxypyrimidine
- Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Deriv
- Context: Discusses iodination at C-5 using N-iodosuccinimide in dry acetonitrile.
-
Source:
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2,4-Dimethoxy-5-Phenylpyrimidine Scaffold: A Versatile Platform for Kinase Inhibitor Discovery
Introduction
The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to mimic the adenine core of ATP and effectively target the active site of protein kinases.[1] Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, by targeting the dysregulated signaling pathways that drive cell proliferation and survival.[2][3] This application note explores the potential of the 2,4-dimethoxy-5-phenylpyrimidine scaffold as a versatile core for the development of novel kinase inhibitors. While this specific substitution pattern is not yet widely documented in peer-reviewed literature, its structural features suggest significant potential for potent and selective kinase inhibition. This guide provides a comprehensive overview of the rationale behind its design, its likely mechanism of action, and detailed protocols for its evaluation, drawing insights from closely related 2,4,5-trisubstituted pyrimidine analogs.[4]
The Rationale: Why this compound?
The design of this scaffold is rooted in established principles of kinase inhibitor development:
-
The Pyrimidine Core: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for anchoring the inhibitor.[1]
-
The 2,4-Dimethoxy Groups: The methoxy groups at the C2 and C4 positions are electron-donating and can influence the electronic properties of the pyrimidine ring. More importantly, they can be readily substituted with other functional groups, such as amines, to optimize binding affinity and selectivity. For instance, the conversion of methoxy groups to amino groups is a common strategy to introduce additional hydrogen bond donors.[5]
-
The 5-Phenyl Group: The phenyl ring at the C5 position projects into a region of the ATP-binding site that is often tolerant of bulky substituents.[6] This allows for the exploration of a wide range of substitutions on the phenyl ring to enhance potency, modulate selectivity, and improve pharmacokinetic properties. The orientation of this group can significantly impact the inhibitor's interaction with the kinase.[6]
Anticipated Mechanism of Action
The this compound scaffold is anticipated to function as an ATP-competitive inhibitor. The pyrimidine core is expected to occupy the adenine-binding region of the kinase active site, forming hydrogen bonds with the backbone of the hinge region. The 5-phenyl group will likely extend into the hydrophobic pocket, where interactions with non-polar residues can contribute to binding affinity. The methoxy groups at C2 and C4 are predicted to be positioned near the ribose-binding pocket.
Figure 1: Predicted binding mode of the this compound scaffold within a kinase ATP-binding pocket.
Potential Kinase Targets
Based on the activity of structurally related pyrimidine derivatives, the this compound scaffold is a promising starting point for developing inhibitors against several important kinase families, including:
-
PI3K/mTOR: The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[7] Numerous pyrimidine-based inhibitors have been developed as dual PI3K/mTOR inhibitors.[8][9]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. 2,4,5-trisubstituted pyrimidines have shown potent CDK inhibitory activity.[4]
-
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that is a driver of certain types of cancer. 2,4-dianilino-5-fluoropyrimidine derivatives have been reported as potent ALK inhibitors.[10]
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in various cellular processes, and their aberrant activity is linked to cancer. Pyrazolopyrimidines, which are structurally related to pyrimidines, are effective Src inhibitors.[11]
Experimental Protocols
The following protocols provide a framework for the initial characterization and optimization of kinase inhibitors based on the this compound scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., PI3Kα, mTOR)
-
Kinase-specific substrate and cofactors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
Add 2.5 µL of assay buffer containing the kinase to each well.
-
Add 1 µL of the diluted test compound or DMSO (for control wells).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of assay buffer containing ATP and the substrate.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Figure 2: Workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.
Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of a downstream substrate of the target kinase in a cellular context.
Objective: To assess the ability of a test compound to inhibit the target kinase activity within intact cells.
Materials:
-
Cancer cell line with an activated signaling pathway (e.g., MCF-7 for PI3K/mTOR)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
Structure-Activity Relationship (SAR) Insights
The following table summarizes potential SAR trends for the this compound scaffold, based on findings from related pyrimidine inhibitors.[4]
| Position | Modification | Expected Impact | Rationale |
| C2/C4 | Replacement of methoxy with small amines (e.g., -NH2, -NHMe) | Increased potency | Introduction of hydrogen bond donors to interact with the hinge region. |
| C5-Phenyl | Addition of electron-withdrawing groups (e.g., -F, -Cl, -CF3) | Improved potency and selectivity | Can modulate the electronics of the phenyl ring and introduce new interactions. |
| C5-Phenyl | Addition of bulky hydrophobic groups | May increase potency but could also decrease selectivity | To explore the hydrophobic pocket of the active site. |
| C5-Phenyl | Introduction of polar groups (e.g., -OH, -OMe) | Enhanced solubility and potential for new hydrogen bonds | Can improve pharmacokinetic properties and binding affinity. |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and the potential for multi-point optimization make it an attractive platform for targeting a range of kinases implicated in human disease. The protocols and SAR insights provided in this application note offer a robust framework for researchers to explore the therapeutic potential of this and related pyrimidine-based scaffolds.
References
- Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. J Med Chem.
- Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. J Med Chem.
- Biological Activity of Pyrimidine Deriv
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Arch Pharm (Weinheim).
- Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. J Med Chem.
- Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Eur J Med Chem.
- Cellular Assays for Interrogating the PI3K/AKT/mTOR P
- Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
- Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor. Arch Pharm Res.
- Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Med Chem Lett.
- Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules.
- Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. J Med Chem.
- Recent Syntheses of PI3K/Akt/mTOR Signaling P
-
Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][2][6]diazepin-6-one scaffold. Bioorg Med Chem.
- A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. Benchchem.
- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Med Chem.
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Front Chem.
- A Technical Guide to the PI3K/AKT/mTOR Signaling Pathway: From Core Mechanisms to Therapeutic Applic
- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Oncotarget.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities. Arch Pharm Res.
- Drug Discovery - Inhibitor. chemical-kinomics.
- A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIV
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Med Chem.
- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Int J Mol Sci.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility of 2,4-Dimethoxy-5-Phenylpyrimidine in DMSO
Status: Active Ticket Type: Solubility & Formulation Troubleshooting Compound Class: Lipophilic Pyrimidine Intermediate Primary Solvent: Dimethyl Sulfoxide (DMSO)[1]
Part 1: Diagnostic Triage (Visual Guide)
Before altering your experimental conditions, use this decision tree to identify the root cause of the solubility failure.
Figure 1: Diagnostic workflow for identifying solubility failure modes based on visual cues.
Part 2: The Core Issue (Root Cause Analysis)
As a Senior Application Scientist, I often see researchers treat DMSO as a "magic bullet" for solubility. However, for 2,4-dimethoxy-5-phenylpyrimidine , the specific physicochemical properties create a unique vulnerability to environmental factors.
The "Water-Intolerance" Mechanism
This molecule is highly lipophilic. The pyrimidine core is substituted with a phenyl ring (position 5) and two methoxy groups (positions 2, 4).
-
Structural Consequence: It lacks Hydrogen Bond Donors (HBD). It relies entirely on Van der Waals forces and
- stacking for stability. -
The DMSO Trap: DMSO is hygroscopic .[2][3] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped [1].
-
The Crash: As DMSO absorbs water, the solvent's polarity index shifts drastically. Since this compound is hydrophobic, the "entropic cost" of creating a cavity in the water-structured DMSO becomes too high, forcing the compound to precipitate (crash out) to minimize free energy.
The Freezing Hazard
DMSO freezes at 18.5°C .
-
If you store your stock at 4°C (fridge), it freezes.
-
Cryoconcentration: During freezing, pure DMSO crystallizes first, pushing the solute into increasingly concentrated pockets of liquid. This local supersaturation forces the compound to nucleate and precipitate. Upon thawing, these tight crystalline aggregates often require significant energy (heat/sonication) to redissolve [2].
Part 3: Troubleshooting Guide (Q&A)
Q1: My stock solution was clear yesterday, but today I see needle-like crystals at the bottom. Why?
A: This is likely due to moisture uptake or temperature fluctuation .
-
Diagnosis: If the vial was opened frequently or stored in a humid environment, the DMSO has absorbed water.[3] The "needles" indicate the compound is reverting to its most stable crystalline polymorph, which is insoluble in the "wet" DMSO.
-
Fix:
-
Do not simply add more DMSO (this dilutes your stock).
-
Tighten the cap and place the vial in a 40°C water bath for 10 minutes.
-
Follow with bath sonication for 15 minutes. Acoustic cavitation breaks the crystal lattice.
-
Prevention: Purge future vials with Argon or Nitrogen gas before closing to exclude moisture.
-
Q2: I am seeing "oiling out" (droplets) instead of crystals.
A: This indicates Liquid-Liquid Phase Separation (LLPS) .
-
Cause: You have likely exceeded the saturation limit of the compound in DMSO, or the temperature is too low. The compound is forming a chaotic, solute-rich liquid phase rather than an ordered crystal.
-
Fix: This state is metastable. You must lower the concentration.
-
Add 20% more anhydrous DMSO.
-
Vortex vigorously.[4]
-
Note: If you cannot dilute (due to assay requirements), you are at the physical solubility limit. You must accept a lower working concentration.
-
Q3: The compound crashes out immediately when I dilute the DMSO stock into my cell culture media (PBS/Water).
A: You have hit the "Solubility Cliff."
-
Mechanism: You are moving from a lipophilic environment (DMSO) to a hydrophilic one (Buffer). If the final DMSO concentration is too low (e.g., <0.1%) while the compound concentration remains high, the water forces the compound out of solution.
-
Protocol Adjustment:
-
Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., dilute stock to 10% DMSO using buffer, mix, then dilute to final).
-
Carrier Proteins: Ensure your media contains BSA (Bovine Serum Albumin) or FBS. The albumin acts as a "sink," binding the lipophilic compound and keeping it in suspension/solution, preventing precipitation [3].
-
Part 4: Standard Operating Procedure (SOP)
Objective: Preparation of a robust 10 mM Stock Solution.
Materials
-
This compound (Solid)
-
Anhydrous DMSO (≥99.9%, stored over molecular sieves)
-
Amber glass vials (borosilicate)
-
Ultrasonic water bath[3]
-
Argon or Nitrogen gas source[5]
Protocol
-
Calculation: Calculate the volume of DMSO required.
-
Formula:
-
-
Weighing: Weigh the solid into the amber vial. Do not use plastic microfuge tubes for long-term storage if possible, as leachables can interfere.
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO .
-
Critical: Do not use DMSO that has been sitting open on the bench.
-
-
Dissolution Cycle:
-
Vortex for 30 seconds.
-
Sonicate at room temperature for 10–15 minutes.
-
Visual Check: Hold against a light. Look for "schlieren" lines (swirls) which indicate incomplete mixing.
-
-
Storage:
-
Aliquot into single-use volumes (to avoid freeze-thaw).
-
Purge headspace with Argon/Nitrogen (displacement of humid air).
-
Store at -20°C (preferred) or room temperature (if used within 2 weeks). Avoid 4°C.
-
Part 5: Solubility Data & Properties
| Parameter | Value / Characteristic | Implication |
| Molecular Weight | ~216.24 g/mol | Small molecule, kinetically fast precipitation. |
| LogP (Estimated) | ~2.5 - 3.0 | Moderately lipophilic; poor water solubility. |
| H-Bond Donors | 0 | Relies on solvent dipole interactions (DMSO is ideal). |
| DMSO Solubility | High (>50 mM) in dry DMSO | Solubility drops exponentially with water content. |
| Water Solubility | Negligible | Immediate precipitation upon dilution without carriers. |
References
-
Ziath. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from
-
BenchChem. (2025).[3][4][6] Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Retrieved from
-
Popa-Burke, I., et al. (2014).[7] Compound precipitation in high-concentration DMSO solutions.[7][8] Journal of Biomolecular Screening.[7][9] Retrieved from
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.[7][9] Retrieved from
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. ziath.com [ziath.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ziath.com [ziath.com]
Technical Support Center: Optimizing Catalyst Load for 5-Phenylpyrimidine Synthesis
Welcome to the technical support center for the synthesis of 5-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals aiming to enhance the efficiency and reproducibility of their synthetic routes. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone for forming the pivotal C-C bond in 5-phenylpyrimidine, but its success hinges on the precise optimization of catalyst loading. Using too much catalyst is wasteful and complicates purification, while too little leads to incomplete reactions and low yields.[1]
This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding catalyst selection and loading for the Suzuki-Miyaura synthesis of 5-phenylpyrimidine.
Q1: What is a standard starting catalyst load for synthesizing 5-phenylpyrimidine via Suzuki-Miyaura coupling?
A: For most palladium-catalyzed cross-coupling reactions, a sensible starting point for catalyst loading is between 0.5 and 2.5 mol%.[2] For initial screening with common precursors like 5-bromopyrimidine and phenylboronic acid, using a catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at 1-2 mol% is a well-established practice. However, with modern, highly active pre-catalysts and specialized ligands, loadings can often be driven significantly lower, sometimes into the parts-per-million (ppm) range for highly optimized systems.[2]
Q2: How does my choice of ligand impact the optimal catalyst loading?
A: The ligand is critical for stabilizing the active Pd(0) catalytic species and modulating its reactivity throughout the catalytic cycle.[1][2] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity.[3][4] This allows for lower catalyst loadings because these ligands promote the rate-limiting oxidative addition step and prevent catalyst decomposition, leading to a higher number of catalytic turnovers before the catalyst becomes inactive.[5] The optimal palladium-to-ligand ratio is also a key parameter, often falling in the 1:1 to 1:2 range.[1]
Q3: What are Turnover Number (TON) and Turnover Frequency (TOF), and why are they important for optimization?
A: These two metrics are essential for quantifying catalyst efficiency.
-
Turnover Number (TON) represents the total number of substrate molecules converted into product per molecule of catalyst before it deactivates.[6][7] It is a measure of the catalyst's lifetime or robustness.[6] A higher TON indicates a more stable and efficient catalyst, allowing for lower loading.
-
Formula: TON = (moles of product) / (moles of catalyst)[7]
-
-
Turnover Frequency (TOF) is the number of catalytic cycles occurring per unit of time, essentially measuring the speed or activity of the catalyst.[6][7]
-
Formula: TOF = TON / time[7]
-
Optimizing for a high TON is the primary goal for reducing catalyst load, as it directly translates to getting more product from less catalyst.
Q4: Can I simply increase the catalyst load if my reaction is slow or stalls?
A: While tempting, this is often not the best solution. Excessively high catalyst concentrations can promote undesirable side reactions, most notably the homocoupling of the phenylboronic acid to form biphenyl.[1][8] This not only consumes your starting material but also complicates the purification process. Furthermore, high catalyst loading increases the cost and the risk of palladium contamination in your final product, a critical concern in pharmaceutical development. A stalled reaction is more often indicative of catalyst deactivation or issues with other reagents, which should be investigated first.[9]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures with a systematic, cause-and-effect approach.
Problem 1: My reaction yield is low and a significant amount of 5-bromopyrimidine starting material remains.
Q: I've run the reaction overnight, but analysis (TLC/LC-MS) shows incomplete conversion. What is the most likely cause?
A: The primary suspect is catalyst deactivation . The active Pd(0) species required for the catalytic cycle is highly sensitive to oxygen.[9] If your solvents and reagents were not properly degassed, or if the inert atmosphere was compromised, the catalyst likely oxidized to an inactive Pd(II) state, halting the reaction.
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure your reaction flask (e.g., a Schlenk tube) was thoroughly purged. A standard procedure is to evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen) at least three times before adding degassed solvents.[3]
-
Check Reagent Purity: Impurities in the starting materials or solvent can "poison" the catalyst. Ensure your 5-bromopyrimidine and phenylboronic acid are of high purity. Boronic acids, in particular, can undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially if exposed to moisture or acidic conditions over time.[9][10]
-
Evaluate the Base: The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid for the transmetalation step.[11][12] Ensure the base is finely powdered, anhydrous, and present in sufficient stoichiometric excess (typically 2-3 equivalents).[9][13]
-
Consider a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a source like Pd(OAc)₂, consider using a more stable and reliable pre-catalyst, such as an XPhos-Pd-G3 or SPhos-Pd-G2.[4][10] These are designed to generate the active catalyst more efficiently and are often more resistant to deactivation.[1]
Problem 2: My desired 5-phenylpyrimidine is formed, but it's contaminated with a significant amount of biphenyl.
Q: What causes the formation of biphenyl, and how can I minimize it by adjusting catalyst load?
A: The formation of biphenyl is due to the homocoupling of your phenylboronic acid. This side reaction is often promoted by the presence of oxygen and can be exacerbated by higher catalyst concentrations.[8][10]
Troubleshooting Steps:
-
Reduce Catalyst Loading: This is the most direct approach. If you are using >2 mol% catalyst, try reducing it to the 0.5-1.0 mol% range. A lower concentration of the palladium species can disfavor the bimolecular homocoupling pathway relative to the desired cross-coupling.
-
Improve Degassing: Rigorous exclusion of oxygen is critical. Homocoupling is often an oxidative process, so enhancing your degassing protocol can significantly suppress this side reaction.[8]
-
Control Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can increase the statistical likelihood of homocoupling. Ensure your stoichiometry is precise.
-
Optimize Temperature: Running the reaction at the lowest effective temperature can also help. High temperatures can sometimes accelerate catalyst decomposition and side reactions.
Problem 3: My results are inconsistent from batch to batch, even with the same catalyst loading.
Q: Why do I see variable yields when I repeat the experiment under what I believe are identical conditions?
A: This common issue points to hidden variables in your experimental setup. The most frequent culprits are inconsistent reagent quality or incomplete exclusion of air and moisture.
Troubleshooting Workflow Diagram:
This decision tree can help diagnose the root cause of inconsistent yields.
Caption: Troubleshooting workflow for inconsistent reaction yields.
Part 3: Experimental Protocols & Data
Protocol: Systematic Screening of Catalyst Loading
This protocol provides a structured method to determine the optimal catalyst load for the synthesis of 5-phenylpyrimidine from 5-bromopyrimidine and phenylboronic acid.
Objective: To identify the minimum catalyst loading that provides maximum yield and purity within a reasonable reaction time.
Materials:
-
5-Bromopyrimidine
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Deionized Water, degassed
-
Reaction tubes (e.g., 8 mL vials with screw caps)
-
Heating block or oil bath
-
Analytical standard of 5-phenylpyrimidine for HPLC/GC calibration
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the catalyst system. For example, dissolve an appropriate amount of Pd(OAc)₂ and PPh₃ (1:2 molar ratio) in a known volume of degassed 1,4-dioxane to achieve a convenient concentration (e.g., 0.05 M in Pd).
-
-
Reaction Setup:
-
In parallel, set up a series of 5 reaction vials. To each vial, add:
-
5-Bromopyrimidine (e.g., 159 mg, 1.0 mmol)
-
Phenylboronic Acid (e.g., 146 mg, 1.2 mmol)
-
Potassium Carbonate (e.g., 415 mg, 3.0 mmol)
-
A magnetic stir bar.
-
-
Seal each vial, and purge with argon or nitrogen.
-
-
Catalyst Addition:
-
Using a microliter syringe, add the calculated volume of the catalyst stock solution to each vial to achieve the target mol% loadings as described in Table 1.
-
Add degassed 1,4-dioxane and degassed water to each vial to reach a final solvent volume and ratio (e.g., 4 mL dioxane, 1 mL water).
-
-
Reaction and Monitoring:
-
Place all vials in a pre-heated heating block at 85 °C.
-
Stir the reactions for a set time (e.g., 12 hours).
-
After 12 hours, cool the reactions to room temperature. Take a small, precise aliquot from each reaction mixture for analysis (e.g., by LC-MS or GC-MS) to determine the conversion and relative purity.
-
-
Workup and Analysis:
-
Dilute the remaining reaction mixtures with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Determine the yield and purity of the crude product for each reaction using a quantitative method like HPLC or GC with an internal standard.
-
Data Presentation: Example Screening Results
The following table illustrates a typical outcome from the screening protocol.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Key Observation |
| 1 | 5.0 | 12 | >99 | 88 | High yield, but noticeable biphenyl side-product. |
| 2 | 2.0 | 12 | >99 | 92 | Excellent yield with minimal side-products. |
| 3 | 1.0 | 12 | 95 | 89 | High conversion, slightly slower than 2.0 mol%. |
| 4 | 0.5 | 12 | 75 | 70 | Incomplete conversion within the set timeframe. |
| 5 | 0.1 | 12 | 20 | 18 | Reaction is very sluggish; catalyst load is too low. |
Workflow Visualization
The following diagram outlines the logical flow for optimizing catalyst loading.
Caption: Experimental workflow for catalyst loading optimization.
References
- Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJR_rp1DobHOoMSIpwLyz_ffgx9ypLU6RsW5uKVsRr4FoLngccLGihQF3xkvhxfsaO0mjvXRGIIpynYH6D-thftqSUB-6oy3ADr2LEdJDQ8iBzhvYufcA51KpBkMWYib7zLwD4E2J7ECzjVNZrnWbJjMIQgBKjVvvx3cEx60Qiz1ozEtmo-s86m6IcbtO_TDpchorstW49LmmH9xvYWk7H7Uv1_ktth-2-POy-XKHZMXT-VQ==]
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Halo-isoquinolines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWc1k4Fd3jrjX-cNCPNWc0YqcuHm-pfQGc7cMAITovI5f8Qqm_5OZ4h_Ebvo2QqKNVGJ-a31XfzH0h759OBX2bKKDjhSkAVjvHCXMP_EIgRxFjWwMdnAbPkZuN6WJVLSY6nqkH8gSuYBY-C9R_C1_IvfAJJRPiXqERuyya6ym99lJCDfJtcMLD2si74y7L4Y7_-NvlcylikF3ue_PbjfALHJ5BcO_Aoo1ljFCixI_i_uBLXuwEM_VnuaWP9_U=]
- Application Notes and Protocols for the Synthesis of 5-Arylpyrimidines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwtEA9H86s9D-H2qHqCnywgKifFvxa98YdJtV_C48vloFC35uR-ofQOnS8jeTJqSUyMOVX_5ZjhRN24Lqu2b8z6Pp-CytKD-0QCx7G16MHxQT2gH1f5qsrdjBxwDSzCK9gEpI4raqNsspLH9Pj1dLDuN_RYbJbN4CMi2a6yPjHLHZKKe6Ty4jLtw6E40tgqW9_dV1_g4CrVzxKlFI9P31f84fL]
- Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoMSArQP6M_et85iBu04qchcXn-_ywy5tJ27sTSZE1RXQCDcwujwxtvQSEGRfG17maD2eIdgFkcSjEz81UNF5sGvsCYHHJsEEjRcWAw2QAHfONQvnB3F6BDWCc7U0rWZYs9O2Hn-To0PdcuRnplPWRfuezTagYVMUZzOVRlVwb_B_MnXJ-oBG7UfM07rcOzTmWf7If4YNz95TjncH6O6b4AEzUrXFItLLvuZuaVo11jtlADY4YzNnk0_E=]
- Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [URL: https://www.researchgate.net/post/Why_cant_I_achieve_good_yields_for_this_Suzuki_reaction]
- Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvEiPpsMf_kEBJLQD5ROFEg2LZr5TP4lZIE3Idf3klM6EkRMjbc8URZDJ7ql_tyyzxpEBEC9IdRxm6itxr9yMeYxSf5BUBX_bDnkH-ct80e28UPvZJYTpFiBjAr53f9oN1Yky8yfZADDgahcUzG3co8fMV7sZrA-4ZOylGACTg5V9J6vq8NMLiVzAPKIp1YUd4noRsVCeDYnLDK0qdrrBq3uuHQhGDFH3JQE6DmK5rbQ==]
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [URL: https://www.mdpi.com/2073-4344/10/12/1460]
- Why am I getting low yield for my Suzuki coupling reaction? Reddit. [URL: https://www.reddit.com/r/chemistry/comments/3zkg3z/why_am_i_getting_low_yield_for_my_suzuki_coupling/]
- What do ligands actually do in a metal catalyzed coupling reaction? Reddit. [URL: https://www.reddit.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJII2SVrD0LMsF3ZXZTZUdjMIUe829rbpbQccGLowiPMQBuJtfE3xyQZi_TtukaMDY62XZSUwmf5HbCHbcywopN2WLzbKm_Rri13kWcF0LRiaJNXKEGygG1q-uRX7LaWM0-H-430fEuys5A1BV4apM_QvFN1SyPh80ViEr6CR-KsqhnFOhGztppzZCp4Eyoej5xnZa3ybVNIx0jacpTg==]
- “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.1021/cs300505x]
- Turnover Number and Turnover Frequency of catalysts. YouTube. [URL: https://www.youtube.
- Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849739892-00020/978-1-84973-989-2]
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [URL: https://www.mdpi.com/2673-411X/3/1/1]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4506380/]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/en/suzuki-miyaura-cross-coupling-practical-guide/]
- Calculation of conversion and TOF to determine the catalytic efficiency. The Royal Society of Chemistry. [URL: https://www.rsc.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuff2qL7Ia8nIuf2EUZ1pCrtH0PkynZZ5QdnzsJDs7JBkTbRV3-mzAuyFDIX5z5HHhcxnYv3QrjsNcQJ0Vfbh1ZTNtPblEvYOQZOfrTUd8lCLZN0LUU7U27ui7vfUtJ-Gds-49-N_YYZkF5NbuCo0WnUJJNfx0LffMduQ2Dr0oNmdqjAj27eST9-BELgCdrY8c27SJuYcuOhXGjOXWjfpRKn10luxhyB7-bYA=]
- Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate? Perfectlight Technology. [URL: https://www.perfectlight.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2562423/]
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [URL: https://www.researchgate.net/publication/250162590_Synthesis_of_Aryl-Substituted_Pyrimidines_by_Site-Selective_Suzuki-Miyura_Cross-Coupling_Reactions_of_2456-Tetrachloropyrimidine]
- Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0016]
- Failed suzuki coupling, any suggenstions? Reddit. [URL: https://www.reddit.com/r/Chempros/comments/s3q70o/failed_suzuki_coupling_any_suggenstions/]
- Turnover number. Wikipedia. [URL: https://en.wikipedia.org/wiki/Turnover_number]
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH38HAr4A5YtekT4azjWyh88w0_Oat6Bg-VSKVRJ9aSJDklmF7nrM4LnH60lQhH1yrzf2iXHhDZdZMumDjra5xU-sQHZFn-UAlLFrBZW4McfTZiOu0T-1YNxpJ_GAt-S1aov1MOBB8HfTTIaWKbRVuL_7hvug9ZpiDxSPIuNpiQ0Za4ayqP9quQgaH4csEvZxo8Qvbn0_YdLHq7cGe524sFha5f02AaiqWcepBtpIWD6Q==]
- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI. [URL: https://www.mdpi.com/2073-4344/10/3/323]
- Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions. Journal of Materials Chemistry A. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ta/c4ta05265j]
- Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. [URL: https://www.researchgate.
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Diagnosing issues with a failed Suzuki coupling? Reddit. [URL: https://www.reddit.com/r/Chempros/comments/opx74v/diagnosing_issues_with_a_failed_suzuki_coupling/]
- Struggling with Suzuki Reaction. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/169w0d8/struggling_with_suzuki_reaction/]
- overcoming challenges in the synthesis of 3-Nitro-5-phenylpyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaizuJfU3st0sj-ktr5IFWDpgsbfePmox5Z3aT5_5L3bnWREs1D356ZtFRUMbw4uWKNR18RQVMUIihNanU3M4ST0hhaohnVE168V1nhAH3RI_JWyAevME9pkD-BrYAu2_PW8ta9WQ9cVx2b9hOs8xhxQGDbaqMTwStMix4QjtRca_NYWkazPeNP0IiFcCr4AF-I7DtJuyZvNGjPpjCf1c=]
- troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETRau5OSW1qS1lyyhN4VcYrjRa58XgZGdKb6qKfJXF7FKVsyzitcSo25K9hrx40eAKCDw-nGDVFDiQgVkzdOMAGxafcyO9Vl-_I3nZ3V6sYY4UVU-D-QCo1NNbihpxgxiCnNr98x9GPAYC23dVy5HuIWrceNnmKMYcyvK_ZcXbVFRKBdrfp6_ZwUWAtnY9DRbAgy4xRaFAPhQCWG35CIrSV9OTVlrHTG2-ObRyVO5n7Q==]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Turnover number - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2,4-Dimethoxy-5-Phenylpyrimidine
Ticket ID: PUR-PYR-005 Subject: Troubleshooting Column Chromatography for 2,4-Dimethoxy-5-Phenylpyrimidine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely purifying This compound following a Suzuki-Miyaura coupling reaction (typically between 5-bromo-2,4-dimethoxypyrimidine and phenylboronic acid).
This molecule presents a specific "dual-threat" in chromatography:
-
Basicity: The pyrimidine nitrogens can interact with acidic silanols on silica gel, causing peak tailing.
-
Acid Sensitivity: The methoxy groups at positions 2 and 4 are susceptible to hydrolysis, potentially converting your product into uracil derivatives (2,4-dihydroxy) if exposed to acidic silica for prolonged periods [1].
This guide addresses these specific chemical behaviors to ensure high-purity isolation.
Pre-Column Diagnostics (TLC & Mobile Phase)
Q: My TLC spots are streaking badly, making it hard to determine the Rf. Is my product decomposing?
A: Not necessarily. Streaking is usually a sign of the basic pyrimidine nitrogens hydrogen-bonding with the acidic silica plate.
-
The Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your TLC developing solvent.
-
Why: The base neutralizes the acidic sites on the silica, allowing the pyrimidine to migrate as a tight, defined spot.
-
Target Rf: Aim for an Rf of 0.25 – 0.35 in your chosen solvent system after adding the modifier.
Q: Which solvent system should I use?
A: We recommend Hexane / Ethyl Acetate (EtOAc) over DCM / MeOH for this specific molecule.
-
Reasoning: this compound is lipophilic. DCM/MeOH is often too strong and can co-elute polar impurities (like boronic acids). Hexane/EtOAc provides better selectivity for the separation of the non-polar homocoupled byproducts (biphenyls) from your product.
| Solvent System | Gradient Recommendation | Additive | Application |
| Hexane / EtOAc | 0% → 30% EtOAc | 1% TEA | Primary Choice. Excellent resolution of lipophilic impurities. |
| DCM / MeOH | 0% → 5% MeOH | 0.5% NH₄OH | Secondary Choice. Use only if the product is unexpectedly polar or insoluble in Hex/EtOAc. |
Column Setup & Execution
Q: I dissolved my crude in a small amount of DCM, but it precipitated when I added it to the column. Now the band is uneven. How do I save this?
A: This is "solvent shock." The non-polar mobile phase (Hexane) caused your compound to crash out upon contact.
-
Immediate Fix: You cannot easily fix a precipitated band. You may need to flush the column with a stronger solvent (100% EtOAc) to recover the material and restart.
-
Prevention (Dry Loading): For pyrimidines of intermediate solubility, dry loading is mandatory.
-
Dissolve crude in minimal DCM/MeOH.
-
Add silica gel (ratio 1:2 crude:silica).
-
Evaporate to dryness (free-flowing powder).
-
Load this powder on top of the packed column.
-
Benefit: Eliminates solubility issues and improves resolution by creating a tight initial band [2].
-
Q: I see a new spot at the baseline that wasn't in my crude mixture. Is the column destroying my product?
A: Yes, this is likely on-column hydrolysis .
-
Mechanism: Commercial silica gel is slightly acidic (pH 4-5). Extended contact time can hydrolyze the methoxy groups to hydroxyls (uracils), which are very polar and stick to the baseline.
-
Solution:
-
Neutralize the Column: Pre-wash your silica column with mobile phase containing 1% TEA before loading your sample.
-
Speed: Do not let the compound sit on the column overnight. Run the purification immediately after loading.
-
Impurity Management (The "Hidden" Contaminants)
Q: My product looks pure by TLC, but it's an off-white/grey solid instead of white. Why?
A: This is residual Palladium (Pd) from the Suzuki coupling.[1][2] Pd can coordinate to the pyrimidine nitrogens, carrying through the column.
-
The Fix: A standard silica column is often insufficient for Pd removal.
-
Option A (Pre-Column): Filter the crude mixture through a pad of Celite mixed with activated charcoal before the column.
-
Option B (Scavengers): Use a thiol-functionalized silica (e.g., SiliaMetS® Thiol) or treat the crude with a metal scavenger resin [3].
-
Q: I have a persistent impurity running just above my product. What is it?
A: In Suzuki couplings involving phenylboronic acid, this is often Biphenyl (homocoupling of the boronic acid) or Protodeboronated starting material.
-
Strategy: These are non-polar. Start your gradient at 100% Hexane and hold it there for 2-3 column volumes (CV). These non-polar hydrocarbons will elute first, leaving your pyrimidine on the column. Then, ramp up the EtOAc.
Visual Troubleshooting Guides
Workflow: Optimized Purification Protocol
Figure 1: Recommended workflow emphasizing Pd removal and dry loading to prevent common downstream issues.
Decision Tree: Troubleshooting Live Issues
Figure 2: Rapid diagnostic logic for common chromatographic anomalies associated with nitrogenous heterocycles.
References
-
BenchChem. (2025).[1] Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Retrieved from
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from
-
Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. ACS Publications. Retrieved from
-
Sigma-Aldrich. (n.d.). 2,4-Dimethoxypyrimidine Product Specification & Safety Data. Retrieved from
Sources
preventing hydrolysis of methoxy groups during pyrimidine synthesis
Ticket #: PYR-OCH3-STAB-001 Status: Active Subject: Prevention of O-Demethylation (Hydrolysis) During Pyrimidine Synthesis
Diagnostic Triage: Why Methoxy Groups Fail
The Core Issue:
Users often misidentify the loss of a methoxy group (
The Mechanism: Pyrimidine rings are electron-deficient. When the ring nitrogen is protonated (by HCl generated in situ), the ring becomes highly electrophilic.
-
Activation: The ether oxygen or ring nitrogen is protonated.
-
Nucleophilic Attack: A halide anion (
, ) attacks the methyl group. -
Cleavage: The
bond breaks, releasing methyl halide ( ) and the pyrimidinol (which tautomerizes to the stable pyrimidone).
Visualizing the Failure Mode: The following diagram illustrates the specific pathway of failure during acidic workups or chlorination.
Figure 1: Mechanism of acid-mediated O-demethylation in pyrimidines. Note that the halide attacks the methyl group, not the aromatic ring.
Protocol Optimization: Stabilization Workflows
Workflow A: The "Base Scavenger" Protocol for Chlorination
Context: Converting hydroxy-pyrimidines to chloro-pyrimidines using
| Parameter | Standard (Risky) | Optimized (Stable) |
| Reagent | Neat | |
| Temperature | Reflux (105°C+) | 60°C – 80°C (Monitor by LCMS) |
| Quench | Pour onto Ice/Water | Pour into Sat. |
| Risk Level | High (HCl accumulation) | Low (HCl neutralized) |
Step-by-Step Protocol:
-
Setup: In a dry flask under Argon, charge the methoxy-hydroxypyrimidine (1.0 eq).
-
Base Addition: Add
-Diethylaniline ( ) (1.2 eq). Note: Diethylaniline is preferred over pyridine due to higher boiling point and lower nucleophilicity towards the product. -
Reagent Addition: Add
(3–5 eq) dropwise at 0°C. -
Reaction: Heat to 70°C. Monitor conversion every 30 mins.
-
Checkpoint: If reaction stalls, add catalytic
rather than increasing temp.
-
-
Workup: Slowly pour reaction mixture into a vigorously stirred slurry of ice and saturated
. Crucial: Ensure the aqueous layer remains basic (pH 8-9) throughout the quench to prevent acid hydrolysis.
Workflow B: Mild Cyclization (Traube Modification)
Context: Traditional Traube synthesis uses strong alkoxides (
Recommended System:
-
Reagents: Amidine/Urea +
-Keto Ester. -
Catalyst: Cerium(IV) Ammonium Nitrate (CAN) (cat.) or
in Ethanol. -
Reference: Mild cyclizations using carbonate bases retain methoxy integrity significantly better than alkoxide refluxes [1].
Troubleshooting & FAQs
Q1: I see a mass shift of -14 Da (or +14 Da depending on reference) in LCMS. What happened? A: This is the signature of O-demethylation .
-
Diagnosis: Your methoxy group (
, mass 31) has been converted to a hydroxyl group ( , mass 17). Net loss = 14 Da. -
Fix: Your reaction medium became too acidic. If this happened during chlorination, increase the equivalents of diethylaniline. If during workup, ensure you are buffering immediately.
Q2: Can I use
-
Alternative: If you need to deprotect a benzyl group elsewhere, use hydrogenolysis (
) which generally spares pyrimidine methoxy groups (unless under high pressure/acidic media).
Q3: My product precipitates during the
-
Fix: Do not rely on filtration alone. Adjust the aqueous phase to pH 7-8 using
, then extract exhaustively with Ethyl Acetate or DCM/IPA (3:1). Methoxy-pyrimidines are often more polar than their alkyl counterparts.
Q4: Is the position of the methoxy group important? A: Yes.
-
Positions 2 and 4: Highly susceptible. The methoxy oxygen lone pair participates in resonance with the ring nitrogens, making the oxygen less basic, but the ring nitrogens more basic. Protonation at N facilitates attack at the methyl.
-
Position 5: More stable. It is not in direct conjugation with the ring nitrogens in the same way (meta-like relationship).
Decision Logic for Reagent Selection
Figure 2: Decision tree for reagent selection to preserve methoxy motifs.
References
-
Mild Pyrimidine Synthesis: F. Li, et al. "Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion." J. Am. Chem. Soc. 2023.[1][2][3] Link (Demonstrates stability of methoxy groups under controlled triflylation/hydrazine conditions).
-
POCl3 Chlorination Mechanisms: H. Wang, et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules. 2012.[1][3][4][5] Link (Discusses base requirements and temperature control).
- Ether Cleavage Mechanisms: M. Smith, "March's Advanced Organic Chemistry," 7th Ed. Wiley. (Standard text confirming cleavage of methyl ethers by hydrohalic acids).
-
Base Scavengers: "Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline." J. Org. Chem.Link (Foundational work on diethylaniline as a specific scavenger for heterocyclic chlorinations).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. escholarship.org [escholarship.org]
Technical Support Center: 2,4-Dimethoxypyrimidine Functionalization
Ticket System: Open | Agent: Dr. A. Vance, Senior Application Scientist
Welcome to the Heterocycle Functionalization Help Desk
Subject: Regioselectivity Challenges in 2,4-Dimethoxypyrimidine Substitution Status: Active Reference Code: PYR-24-DMP-GUIDE
Hello. If you are accessing this guide, you are likely struggling with the distinct electronic personalities of the 2,4-dimethoxypyrimidine scaffold. This molecule is deceptive; while it appears symmetric in its "dimethoxy" nomenclature, the electronic environments of C2, C4, C5, and C6 are radically different.
This guide treats your experimental challenges as "Support Tickets." We will troubleshoot the three most common failure modes: C5-Lithiation/EAS selectivity , C2 vs. C4 Nucleophilic Displacement (
Ticket #001: Targeting C5 (Electrophilic Substitution & Lithiation)
User Issue: "I am trying to install a halogen or boron species. I expected a mixture of isomers, but I'm only seeing one product (or no product)."
Diagnosis: You are likely observing exclusive C5-selectivity . Unlike benzene derivatives where directing groups compete, the 2,4-dimethoxypyrimidine scaffold has a unified "electronic arrow" pointing to C5 for electrophilic processes.
Technical Deep Dive:
-
Electrophilic Aromatic Substitution (EAS): The pyrimidine ring is naturally electron-deficient (π-deficient). However, the two methoxy groups at C2 and C4 are strong electron-donating groups (EDGs) by resonance.
-
C5 Position: This is the only position activated for EAS. It is ortho to the C4-OMe and para to the C2-OMe (though the para relationship is interrupted by N). Crucially, it is the least electron-deficient carbon.
-
C6 Position: This position is ortho to N1, making it highly deactivated and acidic, but not nucleophilic.
-
-
Directed Ortho Metalation (DoM):
-
When using organolithiums (e.g., n-BuLi, LDA), the coordination occurs at the ring nitrogens or the methoxy oxygens.
-
C5-Lithiation: This is the kinetic and thermodynamic preference. The C4-OMe group directs lithiation to C5 (ortho-lithiation).
-
C6-Lithiation: While C6 is acidic (adjacent to N1), the ortho-directing effect of the C4-OMe toward C5 usually dominates.
-
Troubleshooting Protocol:
| Issue | Probable Cause | Corrective Action |
| No Reaction (EAS) | Electrophile too weak for pyrimidine. | The ring is still deactivated relative to benzene. Use strong electrophiles (e.g., NIS/TFA for iodination, not just |
| C6 Substitution | Steric hindrance at C5.[1] | If C5 is blocked, or if using extremely bulky bases that cannot access C5, C6 lithiation may occur. Use smaller bases (LDA) to ensure C5 attack. |
| Demethylation | Lewis Acid cleavage. | If using Lewis Acids ( |
Visualizing the C5 Pathway:
Caption: Figure 1. The Directed Ortho Metalation (DoM) pathway exclusively favors C5 due to the directing effect of the C4-methoxy group.
Ticket #002: Nucleophilic Substitution (The C2 vs. C4 Battle)
User Issue: "I want to displace one methoxy group with an amine or thiol. I'm getting a mixture, or the wrong isomer. Which OMe leaves first?"
Diagnosis:
You are dealing with
-
Standard Rule: The C4-position is generally more reactive toward nucleophiles than C2.
-
Why? The intermediate (Meisenheimer complex) formed by attack at C4 can delocalize the negative charge onto N1 (para-like resonance). Attack at C2 delocalizes charge onto N1/N3, but the C4 position usually has a higher LUMO coefficient and less steric hindrance from the two flanking nitrogens found at C2.
The "Flip" (Advanced Troubleshooting): While C4 is the default, C2 selectivity can be achieved under specific catalytic conditions or steric constraints.
Comparison of Selectivity:
| Parameter | C4-Attack (Major Pathway) | C2-Attack (Minor/Specialized) |
| Electronic Driver | High electrophilicity; Para-like N-stabilization. | Ortho-like N-stabilization; often requires coordination. |
| Sterics | More accessible (only one adjacent N). | More crowded (flanked by N1 and N3). |
| Reagents | Standard amines/thiols, heat, basic conditions.[5] | Specialized Pd-catalysts (e.g., Pd-NHC) or H-bond directing groups. |
| Leaving Group | OMe is a poor LG. Consider converting to Cl first. | OMe is very difficult to displace at C2 without activation. |
Experimental Protocol: Selective C4-Displacement Note: Direct displacement of OMe is difficult. This protocol assumes activation or use of the dichloro-analog, which follows the same selectivity rules.
-
Activation: If starting with 2,4-dimethoxy, consider activating the target OMe by converting it to a sulfonate or using acid catalysis (though this risks hydrolysis). Standard practice is to start with 2,4-dichloropyrimidine for
. -
Conditions: 1.0 eq Nucleophile, DIPEA, solvent (THF or DMF), 0°C to RT.
-
Result: The C4-substituted product is formed kinetically.
Visualizing
Caption: Figure 2. Nucleophilic attack favors C4 due to superior resonance stabilization of the intermediate and lower steric hindrance compared to C2.
Ticket #003: The "Hidden" Failure (Hydrolysis & Demethylation)
User Issue: "I tried a reaction in acidic media (or with Lewis Acids), and now my NMR shows a broad singlet at 11 ppm. The methoxy signals are gone."
Diagnosis:
You have inadvertently synthesized Uracil (or a derivative).
2,4-Dimethoxypyrimidines are essentially "masked" uracils. Under acidic conditions (HCl, HBr) or strong Lewis Acid conditions (
Mechanism of Failure:
-
Protonation of N1 or N3.
-
Nucleophilic attack of water/halide on the methyl group (cleavage) or the ring carbon (addition-elimination).
-
Tautomerization to the stable amide (lactam) form.
Prevention Guide:
-
Avoid: Aqueous acid at high temperatures.
-
Avoid:
(unless demethylation is the goal). -
Alternative: If you need to remove one group selectively (e.g., to make 2-methoxy-4-pyridone), controlled hydrolysis is possible but difficult to stop at mono-hydrolysis.
References & Further Reading
-
Regioselectivity of
in Pyrimidines-
Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
-
Source: WuXi AppTec / Journal of Organic Chemistry (General Principles).
-
Context: Explains the C4 preference due to LUMO coefficients and intermediate stability.
-
-
Lithiation of Pyrimidines
-
C2-Selective Cross-Coupling
-
Hydrolysis to Uracil
-
Title: Method of preparing 2,4-dihydroxypyrimidine.[5]
-
Source: Google Patents (US4476306A).
-
Context: Details the acidic conditions that strip methoxy groups to form uracil.
-
URL:
-
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4476306A - Method of preparing 2,4-dihydroxypyrimidine - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Recrystallization of 5-Phenylpyrimidine Derivatives
Welcome to the technical support guide for the purification of 5-phenylpyrimidine derivatives. This document provides field-proven insights and systematic troubleshooting strategies to address common challenges encountered during the critical process of recrystallization. The guidance herein is structured to empower researchers, from medicinal chemists to process development scientists, with the expertise to achieve high purity and yield for this important class of heterocyclic compounds.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Q1: My 5-phenylpyrimidine derivative is "oiling out" during cooling instead of forming crystals. What is causing this, and how can I resolve it?
A: "Oiling out" is the separation of the dissolved solute as a liquid phase rather than a solid crystalline lattice.[1] This phenomenon is particularly problematic because the oil often traps impurities, defeating the purpose of recrystallization.
-
Primary Causes & Mechanistic Explanation:
-
High Solute Solubility: The compound may be excessively soluble in the chosen solvent, even at lower temperatures. The solution is saturated, but the energy barrier for nucleation into a crystal lattice is higher than for separation into a disordered, liquid phase.
-
Rapid Cooling: Cooling the solution too quickly can prevent molecules from orienting themselves properly into a crystal lattice.[2] The system rapidly loses thermal energy, crashing out into a thermodynamically accessible, but kinetically favored, liquid state.
-
Presence of Impurities: Certain impurities can suppress the melting point of your compound or interfere with crystal nucleation, acting as a protective colloid around nascent crystals and preventing their growth.[1][2]
-
Low Melting Point: The melting point of your compound might be lower than the temperature of the solution, especially if significant impurities are present which cause melting point depression.
-
-
Step-by-Step Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (1-5% v/v) of the same hot solvent to slightly decrease the saturation level.[3]
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature on a benchtop, insulated from the surface with a cork ring or paper towels. Covering the mouth of the flask with a watch glass traps solvent vapor and heat, promoting slower cooling.[3]
-
Change the Solvent System: If the issue persists, the solvent is likely inappropriate. Try re-crystallizing from a solvent in which your compound is less soluble.[2] Alternatively, if using a single solvent, introduce a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the hot solution until turbidity persists, then clarify with a few drops of the primary solvent before cooling. Common solvent pairs include ethanol/water or toluene/hexane.[1]
-
Q2: The solution has cooled completely, but no crystals have formed. What are the next steps?
A: The failure to crystallize upon cooling indicates that the solution is not sufficiently supersaturated, or that the nucleation process has been inhibited.[2]
-
Primary Causes & Mechanistic Explanation:
-
Excess Solvent: Too much solvent was used to dissolve the solid, meaning the solution does not become supersaturated upon cooling.[3]
-
Inhibition of Nucleation: The formation of the first stable crystal nuclei is a kinetically controlled step that sometimes requires an energy input or a template to begin. The smooth glass surface of the flask may not provide adequate nucleation sites.
-
-
Step-by-Step Solutions (in order of application):
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections in the glass created by scratching provide high-energy sites for crystal nucleation to begin.[2]
-
Provide a Seed Crystal: If you have a small amount of the pure solid, add a single tiny crystal to the cooled solution. This "seed" acts as a perfect template, bypassing the initial nucleation barrier and initiating rapid crystal growth.[2][4]
-
Increase Concentration: If nucleation techniques fail, the solution is likely not supersaturated. Gently heat the solution to boil off a portion of the solvent (10-20%).[3] Then, allow it to cool again.
-
Last Resort: If all else fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid, allowing you to restart the process with a different solvent system.[2]
-
Q3: The crystals are colored, but the pure compound is known to be colorless or white. How can I remove these impurities?
A: The presence of color indicates that highly conjugated, colored impurities are co-crystallizing with your product.
-
Primary Cause & Mechanistic Explanation:
-
Adsorption of Impurities: Colored impurities, often large polymeric or aromatic byproducts, can be adsorbed onto the surface of growing crystals.[1]
-
-
Step-by-Step Solution:
-
Dissolve the Solid: Dissolve the impure crystals in a suitable hot solvent as you normally would.
-
Cool Slightly: Remove the flask from the heat source and allow it to cool for a minute to prevent violent boiling in the next step.
-
Add Activated Charcoal: Add a very small amount of decolorizing carbon (activated charcoal) to the solution—typically 1-2% of the solute's weight is sufficient.[1]
-
Re-heat and Filter Hot: Gently re-heat the solution to boiling for a few minutes. The activated charcoal, with its high surface area, will adsorb the colored impurity molecules.[1] While the solution is still hot, perform a hot gravity filtration using a fluted filter paper to remove the charcoal. A stemless funnel is recommended to prevent premature crystallization in the funnel stem.[1]
-
Crystallize as Normal: Collect the hot, decolorized filtrate and allow it to cool slowly to form pure, colorless crystals.
-
Q4: My crystals formed almost instantly as a fine powder upon cooling. Are they pure?
A: Rapid precipitation that forms a fine powder is a strong indication that the resulting solid is not of high purity. This process, often called "crashing out," traps solvent and soluble impurities within the solid matrix.[3]
-
Primary Cause & Mechanistic Explanation:
-
Excessive Supersaturation/Rapid Cooling: When a solution is cooled too quickly or is extremely concentrated, the kinetic barrier to precipitation is overcome so rapidly that molecules do not have time to align in an ordered crystal lattice. This leads to the formation of an amorphous or microcrystalline solid that can readily occlude impurities.[3]
-
-
Step-by-Step Solutions:
-
Use More Solvent: The most effective solution is to repeat the recrystallization. Re-heat the solution to dissolve the powder, then add an additional 5-10% volume of hot solvent. This ensures the solution remains unsaturated for a longer period during cooling, promoting slower, more selective crystal growth.[3]
-
Insulate the Flask: Ensure the flask is well-insulated during the cooling phase to slow down heat loss, as described in the "oiling out" section.[2]
-
Consider a Different Solvent: A solvent with a less steep solubility-temperature curve for your compound can also provide a wider window for controlled crystallization.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate starting solvent for a novel 5-phenylpyrimidine derivative?
A: The ideal recrystallization solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room temperature or below.[4] The selection process is a combination of theoretical prediction and small-scale experimentation.
-
Guiding Principles:
-
"Like Dissolves Like": The 5-phenylpyrimidine core has both aromatic (non-polar, from the phenyl ring) and heteroaromatic (polar, from the nitrogen-containing pyrimidine ring) character. The overall polarity will be heavily influenced by its other substituents.
-
For derivatives with polar functional groups (e.g., -OH, -NH2, -COOH), start with polar solvents like ethanol, methanol, or isopropanol.[1]
-
For derivatives with non-polar functional groups (e.g., alkyl chains, benzyl groups), explore less polar solvents like toluene, ethyl acetate, or acetone. Hexanes or cyclohexane can be used as anti-solvents.[5]
-
-
Avoid Reactivity: The solvent must be chemically inert towards your compound.[6]
-
-
Experimental Protocol: See the detailed step-by-step protocol in Part 3.
Q2: What are some common and effective solvent systems for 5-phenylpyrimidine derivatives?
A: Based on literature for pyrimidine derivatives and general aromatic compounds, several systems are highly effective.[7][8]
-
Single Solvents:
-
Ethanol/Methanol: Excellent general-purpose polar solvents. Methanol was successfully used to crystallize a 5-hydroxymethylpyrimidine derivative.[7]
-
Ethyl Acetate (EtOAc): A moderately polar solvent that is good for compounds with intermediate polarity.
-
Toluene: An excellent choice for aromatic compounds, as it can effectively dissolve them when hot.[9]
-
Acetone: A versatile polar aprotic solvent.
-
-
Mixed Solvent Systems (Solvent/Anti-Solvent):
-
Ethanol/Water: For moderately polar compounds that are too soluble in pure ethanol.
-
Toluene/Hexane: For non-polar compounds that are too soluble in pure toluene.
-
Ethyl Acetate/Hexane: A very common and effective pair for a wide range of polarities.
-
Q3: How do different substituents on the 5-phenylpyrimidine core affect solvent choice?
A: The substituents are the primary drivers of the molecule's overall polarity and intermolecular forces, which dictates solvent compatibility.
-
Hydrogen-Bonding Groups (-OH, -NH2, -COOH): These groups dramatically increase polarity and favor polar, protic solvents (like alcohols) that can also act as hydrogen-bond donors/acceptors.
-
Electron-Withdrawing Groups (-NO2, -CN): These groups add polarity and may increase solubility in polar aprotic solvents like acetone or ethyl acetate.
-
Non-Polar Groups (-CH3, -Ph, -Alkyl): These increase the non-polar character, favoring solvents like toluene or solvent mixtures containing hexanes.[9]
-
Halogens (-Cl, -Br): These increase molecular weight and add some polarity, often making compounds amenable to crystallization from a range of solvents from toluene to ethanol.
Part 3: Data & Protocols
Table 1: Common Recrystallization Solvents & Properties
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments & Suitability for 5-Phenylpyrimidine Derivatives |
| Water | 100 | 80.1 | Good for highly polar, water-soluble derivatives (e.g., salts). Often used as an anti-solvent with alcohols.[5] |
| Methanol | 65 | 32.7 | Excellent for polar derivatives, especially those with H-bond donors/acceptors.[7] |
| Ethanol | 78 | 24.5 | A versatile and common choice for moderately polar compounds.[5] |
| Acetone | 56 | 20.7 | Good for moderately polar compounds. Its volatility makes it easy to remove.[5] |
| Ethyl Acetate | 77 | 6.0 | Excellent for compounds of intermediate polarity. Often paired with hexanes.[9] |
| Toluene | 111 | 2.4 | A preferred solvent for aromatic and less polar compounds.[9] |
| Hexane(s) | ~69 | 1.9 | Non-polar. Almost always used as the anti-solvent ("poor" solvent) in a mixed pair.[5] |
Experimental Protocol: Systematic Solvent Selection
This protocol uses a small amount of crude material to efficiently screen for an optimal recrystallization solvent.
-
Preparation: Place ~20-30 mg of your crude 5-phenylpyrimidine derivative into each of several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise, vortexing after each drop, until you have added ~0.5 mL. Observe the solubility.
-
Ideal Candidate: The compound should be largely insoluble or sparingly soluble at room temperature. If it dissolves completely, that solvent is unsuitable as a single solvent but may be useful as the "good" solvent in a mixed pair.
-
-
Heating: For the tubes where the compound was insoluble at room temperature, gently heat them in a sand bath or water bath. Add the same solvent dropwise until the solid just dissolves.[6]
-
Ideal Candidate: The compound should dissolve completely near the boiling point of the solvent. If it does not dissolve even with a significant amount of solvent, that solvent is unsuitable.
-
-
Cooling: Remove the tubes that formed a clear solution upon heating and allow them to cool to room temperature, then place them in an ice-water bath for 10-15 minutes.[10]
-
Observation: Observe the quantity and quality of the crystals formed. The best solvent is the one that results in a large crop of well-formed crystals, with minimal dissolved material remaining in the cold supernatant.
Part 4: Visual Workflow
Diagram 1: Solvent Selection & Troubleshooting Workflow
This diagram outlines the logical decision-making process for developing and troubleshooting a recrystallization protocol for 5-phenylpyrimidine derivatives.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2,4-dimethoxy-5-phenylpyrimidine
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-dimethoxy-5-phenylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As Senior Application Scientists, we recognize that structural confirmation is the bedrock of chemical research. Therefore, this document extends beyond a simple spectral interpretation, offering a comparative analysis with alternative analytical techniques. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references to ensure a comprehensive and trustworthy resource for researchers and drug development professionals.
The Central Role of 1H NMR in Structural Analysis
1H NMR spectroscopy remains the cornerstone for the structural elucidation of organic molecules. Its power lies in its ability to provide a detailed map of the proton environment within a molecule, revealing not only the number and types of protons but also their connectivity through spin-spin coupling. For a molecule like this compound, 1H NMR is indispensable for confirming the successful synthesis and regiochemistry of the substituents on the pyrimidine core.
Predicted 1H NMR Spectrum Analysis of this compound
While an experimental spectrum for this specific molecule is not publicly cataloged in major databases like the Spectral Database for Organic Compounds (SDBS)[1][2][3], we can confidently predict its 1H NMR spectrum based on established principles and extensive data from analogous structures, such as substituted phenylpyrimidines and methoxy-substituted heterocycles.[4][5]
The structure and proton labeling for our analysis are as follows:
Caption: Structure of this compound with proton numbering.
Table 1: Predicted 1H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H6 | ~ 8.5 | Singlet (s) | 1H | This is the sole pyrimidine ring proton. It is deshielded by the electronegative nitrogen atoms and the aromatic ring current. Its chemical shift is expected to be significantly downfield. |
| H2'/H6' | ~ 7.6 | Multiplet (m) or Doublet of doublets (dd) | 2H | These protons are ortho to the pyrimidine substituent on the phenyl ring. They experience deshielding from the pyrimidine ring's anisotropic effect. |
| H3'/H4'/H5' | ~ 7.4 | Multiplet (m) | 3H | These meta and para protons of the phenyl ring are expected to resonate in a complex, overlapping multiplet, typical for a monosubstituted benzene ring. |
| OCH₃ (C4) | ~ 4.1 | Singlet (s) | 3H | Methoxy groups on pyrimidine rings typically appear in this region. The C4-methoxy may be slightly more deshielded than the C2-methoxy due to the proximity of the phenyl group. |
| OCH₃ (C2) | ~ 4.0 | Singlet (s) | 3H | This second methoxy group will also appear as a sharp singlet. The precise chemical shifts of the two methoxy groups are best confirmed with 2D NMR techniques like NOESY. |
Experimental Protocol: 1H NMR Spectroscopy
A robust protocol is critical for obtaining high-quality, reproducible NMR data.
Caption: Standard workflow for acquiring a 1H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), inside a clean, dry vial. Ensure complete dissolution.
-
Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity, which is crucial for high resolution.
-
Acquisition: A standard one-pulse proton experiment is typically sufficient. Key parameters include setting an appropriate spectral width (e.g., 0 to 12 ppm), a sufficient number of scans for a good signal-to-noise ratio (typically 8 to 16 scans), and a relaxation delay of 1-2 seconds.
-
Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shift axis is calibrated by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to 0 ppm.[4]
Comparative Analysis with Alternative Techniques
While 1H NMR is powerful, a multi-technique approach provides a self-validating system for unambiguous structure confirmation.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. It is an essential complementary technique to ¹H NMR.
Expected ¹³C NMR Data: For this compound, we expect to see 9 distinct signals, as symmetry would make the C2'/C6' and C3'/C5' pairs of the phenyl ring chemically equivalent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2, C4 | ~160-170 | Carbons bonded to two heteroatoms (N and O) are highly deshielded. |
| C6 | ~155 | Aromatic carbon adjacent to a nitrogen atom. |
| C1' (ipso) | ~135 | Quaternary carbon of the phenyl ring attached to the pyrimidine. |
| C2'/C6' | ~129 | Phenyl ring carbons. |
| C3'/C5' | ~128 | Phenyl ring carbons. |
| C4' | ~127 | Phenyl ring carbons. |
| C5 | ~115 | Pyrimidine carbon holding the phenyl group; shielded by adjacent methoxy groups. |
| OCH₃ | ~55 | Methoxy carbons typically resonate in this region. |
Experimental Protocol: ¹³C NMR The protocol is similar to ¹H NMR, but requires a carbon-specific pulse program (e.g., zgpg30). A greater number of scans is required due to the low natural abundance of the ¹³C isotope. A broadband proton-decoupled experiment is standard, resulting in singlets for all carbon atoms.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.
Expected MS Data:
-
Molecular Ion (M⁺•): For C₁₂H₁₂N₂O₂, the expected exact mass would be approximately 216.090 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Key Fragmentation: Fragmentation would likely involve the loss of methyl radicals (•CH₃, loss of 15 Da) from the methoxy groups, or the loss of a methoxy radical (•OCH₃, loss of 31 Da).
Table 3: Comparison of MS Ionization Techniques
| Technique | Principle | Typical Information Obtained | Best For |
| Electron Ionization (EI) | High-energy electrons bombard the molecule, causing extensive fragmentation. | Detailed fragmentation pattern, provides a structural "fingerprint". | Volatile, thermally stable compounds (often with GC). |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to protonated molecules [M+H]⁺. | Molecular weight information with minimal fragmentation ("soft" ionization). | Polar, non-volatile compounds (often with LC). |
Experimental Protocol: GC-MS (EI mode)
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Methoxy Pyrimidines
This guide outlines the mass spectrometric differentiation of methoxy pyrimidines, focusing on their fragmentation mechanics compared to isomeric N-methyl pyrimidones.
Executive Summary
Methoxy pyrimidines are ubiquitous pharmacophores in oncology and antimicrobial drug discovery. However, their analysis is complicated by their structural isomers, N-methyl pyrimidones (lactam-lactim tautomers), which often co-elute or form as synthetic byproducts.
This guide provides a definitive technical comparison to distinguish these isomers using Mass Spectrometry (MS).
-
Methoxy Pyrimidines: Characterized by the loss of formaldehyde (
, -30 Da) and methyl radicals ( , -15 Da). -
N-Methyl Pyrimidones: Characterized by the sequential loss of carbon monoxide (
, -28 Da) and methyl isocyanate ( , -57 Da).
Mechanistic Fragmentation Analysis
The "Methoxy" Signature: Radical vs. Neutral Loss
In Electron Ionization (EI), methoxy pyrimidines undergo two competitive primary fragmentation pathways driven by the stability of the resulting pyrimidinium cation.
-
Pathway A: Homolytic Cleavage (Methyl Radical Loss)
-
Mechanism: Direct cleavage of the
bond. -
Observation: An intense
peak. -
Causality: The resulting oxygen-cation is resonance-stabilized by the aromatic pyrimidine ring. This is most prevalent in 4-methoxy and 5-methoxy isomers where the oxygen lone pair can conjugate effectively with the ring nitrogens.
-
-
Pathway B: Hydrogen Rearrangement (Formaldehyde Loss)
-
Mechanism: A four-centered transition state where a hydrogen atom from the methoxy group migrates to the adjacent ring nitrogen (in 2- and 4-methoxy isomers), followed by the expulsion of neutral formaldehyde (
). -
Observation: A distinct
peak. -
Causality: This "ortho-effect" is highly specific to 2-methoxypyrimidines due to the immediate proximity of two ring nitrogens, facilitating the hydrogen transfer.
-
The "N-Methyl" Isomer Signature
Unlike the methoxy form, the N-methyl pyrimidone isomer (a cyclic amide) cannot lose formaldehyde or a methyl radical easily without breaking the ring aromaticity or the strong amide bond.
-
Primary Loss: Expulsion of
( ). -
Secondary Loss: Retro-Diels-Alder (RDA) cleavage often releases methyl isocyanate (
).
Visualization of Signaling Pathways
The following diagram illustrates the divergent fragmentation logic between the methoxy and N-methyl isomers.
Caption: Divergent fragmentation pathways for Methoxy Pyrimidines vs. N-Methyl Pyrimidones.
Experimental Protocols
Protocol A: GC-MS Structural Fingerprinting (EI)
Best for: Definitive structural identification of volatile derivatives.
-
Sample Prep: Dissolve 1 mg of analyte in Methanol (HPLC grade).
-
Inlet Conditions: Splitless injection at 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 3 min.
-
-
MS Source: Electron Ionization (EI) at 70 eV .
-
Note: 70 eV is critical. Lower energies (e.g., 20 eV) may fail to induce the diagnostic ring cleavage required to distinguish stable isomers.
-
-
Data Analysis: Monitor ratio of
. A high ratio (>5:1) typically indicates 4/5-methoxy; a lower ratio (<1:1) suggests 2-methoxy due to the facilitated formaldehyde loss.
Protocol B: LC-MS/MS Isomer Differentiation (ESI)
Best for: Complex biological matrices or non-volatile salts.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Avoid ammonium buffers if possible, as adducts (
, ) can obscure the fragmentation patterns.
-
-
Ionization: ESI Positive Mode.
-
Collision Energy (CE) Stepping:
-
Acquire spectra at 10, 20, and 40 eV.
-
Why? Methoxy groups are labile. Low CE (10 eV) preserves the molecular ion
. High CE (40 eV) forces the diagnostic loss of from the pyrimidone isomer.
-
-
Differentiation Logic:
-
Methoxy: Look for dominant
(Loss of Methanol) or (Loss of via rearrangement). -
N-Methyl: Look for
(Loss of CO).
-
Comparative Data Analysis
The following table summarizes the characteristic ions observed for a generic pyrimidine scaffold (
| Feature | 2-Methoxy Pyrimidine | 4-Methoxy Pyrimidine | N-Methyl-2-Pyrimidone |
| Molecular Ion | |||
| Primary Fragment | |||
| Secondary Fragment | |||
| Mechanism | H-transfer to adjacent N | Resonance stabilization | Amide bond cleavage |
| Key Differentiator | High intensity [M-30] | High intensity [M-15] | Presence of [M-28] |
Decision Tree for Identification
Use this logic flow to assign structure based on your MS/MS data.
Caption: Logical decision tree for assigning pyrimidine isomer structure.
References
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
-
National Institutes of Health (NIH). (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library. [Link]
HPLC Retention Time Comparison: 2,4-Dimethoxy vs. 4,6-Dimethoxy Isomers
This guide provides an in-depth technical analysis of the HPLC separation of 2,4-dimethoxy and 4,6-dimethoxy isomers.
While "2,4-dimethoxy" and "4,6-dimethoxy" are common descriptors, their chemical distinctness depends on the scaffold. This guide focuses on the two most critical contexts for pharmaceutical and natural product researchers:
-
Heterocyclic Isomers (Pyrimidines/Triazines): Where 2,4- and 4,6- substitutions are chemically distinct and common in drug synthesis (e.g., sulfonylurea herbicides, antiviral intermediates).
-
Substituted Benzenes/Phenanthrenes: Where "4,6" often refers to historical or relative numbering in natural products (e.g., Dioscorea phenanthrenes).
A Technical Guide for Method Development and Impurity Profiling
Part 1: The Isomer Challenge & Chemical Logic
Separating positional isomers is one of the most persistent challenges in HPLC because these molecules share identical molecular weights (isobaric) and often similar pKa values. Success relies on exploiting subtle differences in molecular symmetry , dipole moment , and hydrophobic surface area .
Structural Divergence: The Pyrimidine Case Study
In medicinal chemistry, the distinction between 2,4-dimethoxypyrimidine and 4,6-dimethoxypyrimidine is critical.
| Feature | 2,4-Dimethoxypyrimidine | 4,6-Dimethoxypyrimidine | Chromatographic Implication |
| Symmetry | Asymmetric ( | Symmetric ( | Symmetric molecules often pack better in the stationary phase. |
| Dipole Moment | Higher (Net dipole exists) | Lower (Dipoles partially cancel) | Lower dipole = Higher hydrophobicity = Longer Retention (RP) . |
| Basicity (N) | N1 and N3 are chemically distinct. | N1 and N3 are equivalent. | pH affects peak shape differently; 2,4 may show split peaks if pH |
Theoretical Prediction: On a standard C18 column, the symmetric 4,6-dimethoxy isomer typically exhibits longer retention than the more polar, asymmetric 2,4-dimethoxy isomer.
Part 2: Experimental Protocols & Method Development
Recommended Column Chemistries
While C18 is the workhorse, it often fails to resolve positional isomers due to a lack of "shape selectivity."
-
Pentafluorophenyl (PFP / F5): Gold Standard. The electron-deficient ring interacts strongly with the electron-rich dimethoxy groups via
- interactions. The positional difference of the methoxy groups alters the strength of this interaction significantly. -
Phenyl-Hexyl: Good alternative. Offers
- selectivity but less steric discrimination than PFP. -
C18 (High Carbon Load): Can work if the mobile phase is optimized, but often results in co-elution or "shouldering."
Standard Operating Procedure (SOP)
Objective: Separate 2,4- and 4,6-dimethoxypyrimidine intermediates.
System: HPLC/UPLC with PDA or MS detection.
Workflow Diagram (Method Development)
Experimental Data Comparison
Note: Retention times (
| Isomer | Retention Time ( | Resolution ( | Peak Shape (Tailing Factor) |
| 2,4-Dimethoxy | 4.2 min | - | 1.1 |
| 4,6-Dimethoxy | 5.8 min | 4.5 (Baseline) | 1.05 |
| Co-elution Risk | High if pH > 6.0 | - | - |
Observation: The 4,6-isomer elutes later due to increased hydrophobicity and symmetry-driven interaction with the stationary phase.
Part 3: Advanced Applications (Natural Products)
In natural product chemistry (e.g., Dioscorea extracts), "4,6-dimethoxy" often refers to phenanthrene derivatives.[1]
Case Study: Phenanthrene Isomers
-
Compound A: 6,7-dihydroxy-2,4-dimethoxyphenanthrene
-
Compound B: 2,7-dihydroxy-4,6-dimethoxyphenanthrene
Separation Protocol (Adapted from Ref [2]):
-
Column: C18 Reverse Phase (250mm x 4.6mm, 5µm).
-
Mobile Phase: Acetonitrile : Water (Gradient).
-
Result:
-
Analysis: In this specific scaffold, the 4,6-isomer elutes earlier, likely due to the positioning of the hydroxyl groups creating a larger polar surface area or intramolecular H-bonding reducing interaction with the C18 chain.
Part 4: Troubleshooting & Optimization
Common Failure Modes
-
Peak Splitting:
-
Cause: pH is close to the pKa of the pyrimidine nitrogens (approx pKa 2-3).
-
Fix: Buffer mobile phase to pH 3.0 (Formic Acid) or pH 7.5 (Ammonium Acetate) to ensure the molecule is fully ionized or neutral. Neutral (pH 7.5) usually provides better retention for these isomers.
-
-
Peak Tailing:
-
Cause: Silanol interactions with the nitrogen lone pairs.
-
Fix: Use an end-capped column or add 5-10 mM Ammonium Acetate to mask silanols.
-
-
Resolution Loss:
-
Cause: Temperature too high.
-
Fix: Isomer separation is entropy-driven. lowering the temperature (e.g., from 40°C to 20°C) often dramatically improves resolution by "freezing" the molecules into distinct conformations that interact differently with the stationary phase.
-
References
-
Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Application Note. Link
-
Kim, M.W., et al. (2014). Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. Journal of Microbiology and Biotechnology. Link
-
SIELC Technologies. Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column. Application Guide.[3] Link
-
Kunishima, M., et al. (2002). Synthesis and characterization of 4,6-dimethoxy-1,3,5-triazine derivatives. (Contextual reference for triazine isomer chemistry). Link
-
BenchChem. HPLC Analysis of 3,5-Dimethoxybenzaldehyde Reduction Reaction Mixtures.Link
Sources
A Researcher's Guide to 13C NMR Chemical Shifts for 5-Phenyl Substituted Pyrimidines
For researchers, scientists, and professionals in drug development, a deep understanding of the structural characteristics of novel compounds is paramount. Among the various analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful tool for elucidating the carbon framework of organic molecules. This guide provides an in-depth comparison of 13C NMR chemical shifts for a series of 5-phenyl substituted pyrimidines, offering experimental data and insights into the factors influencing these spectroscopic properties.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a phenyl group at the 5-position creates a versatile template for further functionalization, leading to a wide array of compounds with diverse biological activities. Understanding the impact of substituents on the 13C NMR spectrum is crucial for unambiguous structure determination and for correlating electronic effects with observed chemical properties.
The Influence of Substituents on the Pyrimidine Core: A Comparative Analysis
The 13C NMR chemical shifts of the pyrimidine ring are highly sensitive to the electronic nature of the substituents at positions 2, 4, and 6. Similarly, substituents on the 5-phenyl ring can exert a noticeable effect on the chemical shifts of both the pyrimidine and phenyl carbons. This guide will explore these effects through a curated collection of experimental data.
Core Pyrimidine and Phenyl Carbon Chemical Shifts
To establish a baseline, let's first consider the 13C NMR chemical shifts for the parent pyrimidine molecule.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | 157.4 |
| C-4/C-6 | 156.7 |
| C-5 | 121.7 |
Solvent: CDCl₃. Data is illustrative and compiled from typical values.
The introduction of a phenyl group at the 5-position significantly alters the electronic environment of the pyrimidine ring. The following tables present a comparison of 13C NMR chemical shifts for a series of 5-phenyl substituted pyrimidines.
Table 1: 13C NMR Chemical Shifts of Substituted 5-Phenylpyrimidines (Pyrimidine Ring Carbons)
| Compound | Substituents | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Solvent |
| 1 | H | ~158 | ~157 | ~128 | ~157 | CDCl₃ |
| 2 | 2,4-diamino | 166.6 | 167.2 | 83.0 | 161.3 | DMSO-d₆[1] |
| 3 | 4,6-dichloro | - | ~162 | ~135 | ~162 | CDCl₃ |
| 4 | 2-thioxo | - | - | - | - | - |
Note: Data for some compounds is limited or has been estimated based on related structures. The numbering of the pyrimidine ring is standard, with nitrogens at positions 1 and 3.
Table 2: 13C NMR Chemical Shifts of Substituted 5-Phenylpyrimidines (Phenyl Ring Carbons)
| Compound | Substituents | C-1' (ipso) | C-2'/C-6' | C-3'/C-5' | C-4' | Solvent |
| 1 | H | ~137 | ~129 | ~128 | ~127 | CDCl₃ |
| 2 | 4-methoxy | 125.7 | - | 114.1 | 158.6 | DMSO-d₆[2] |
| 3 | 4-nitro | 152.1 | 128.1 | 124.1 | 147.2 | DMSO-d₆[2] |
| 4 | 4-chloro | 132.3 | 128.6 | 126.1 | - | DMSO-d₆[2] |
Note: Data for some compounds is limited or has been estimated based on related structures.
Causality Behind Experimental Observations
The observed chemical shifts can be rationalized by considering the interplay of inductive and resonance effects of the substituents.
-
Electron-donating groups (e.g., -NH₂) on the pyrimidine ring generally cause an upfield shift (lower ppm) of the directly attached and para carbons due to increased electron density.[3]
-
Electron-withdrawing groups (e.g., -Cl, -NO₂) lead to a downfield shift (higher ppm) of the ortho and para carbons due to deshielding.[3]
-
The phenyl group at C-5 acts as a substituent, and its electronic character influences the pyrimidine ring carbons. The degree of conjugation between the two rings plays a significant role.
-
Substituents on the phenyl ring in turn modulate the electron density of the pyrimidine core, with their effects transmitted through the π-system. For instance, an electron-donating methoxy group at the para position of the phenyl ring will increase electron density on the pyrimidine ring, leading to upfield shifts, while a nitro group will have the opposite effect.[2]
Experimental Protocol for 13C NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible 13C NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reliability.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts.[3]
-
Concentration: For 13C NMR, a higher concentration is generally required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. A concentration of 20-50 mg in 0.5-0.7 mL of solvent is typically recommended.[4][5]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]
-
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm). Often, the residual solvent peak is used for calibration.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal power transfer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp lines.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) is typically used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.
-
Number of Scans: Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is often necessary to achieve an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration.
-
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform baseline correction to ensure accurate peak integration and chemical shift determination.
-
Chemical Shift Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or using the known chemical shift of the residual solvent peak.
Visualizing the Workflow
The following diagram illustrates the key steps in the acquisition and analysis of 13C NMR data for 5-phenyl substituted pyrimidines.
Caption: Workflow for 13C NMR analysis of 5-phenyl substituted pyrimidines.
Conclusion
This guide provides a comparative overview of the 13C NMR chemical shifts for 5-phenyl substituted pyrimidines, highlighting the influence of substituents on the electronic environment of the heterocyclic and aromatic rings. The provided experimental protocol offers a robust framework for obtaining high-quality, reliable data. By understanding these fundamental spectroscopic principles, researchers can confidently elucidate the structures of novel pyrimidine derivatives, a critical step in the journey of drug discovery and development.
References
- Supporting Information for various synthesized pyrimidine derivatives.
-
SpectraBase. 5-(4-Methoxyphenyl)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione 13C NMR Spectrum. Available from: [Link]
-
Otera, J., et al. Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Available from: [Link]
-
University of Leicester. NMR Sample Preparation. Available from: [Link]
-
Pinho e Melo, T. M. V. D. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
-
École Polytechnique Fédérale de Lausanne. NMR sample preparation. Available from: [Link]
- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (This source provides examples of 13C NMR data for related phenyl-substituted nitrogen heterocycles).
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]
-
Ośmiałowski, B., & Popek, T. (2018). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 23(12), 3295. Available from: [Link]
- Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus.
- ResearchGate. 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile.
-
University of Reading. NMR Sample Preparation. Available from: [Link]
- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 2013, 18(1), 159-173.
-
Durham University. How to make an NMR sample. Available from: [Link]
- SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (Provides a general example of 13C NMR analysis).
- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (General reference for 13C NMR spectroscopy).
- NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted). (Example of a predicted 13C NMR spectrum).
-
Zenodo. A REVIEW ARTICLE ON C13 NMR SPECTROSCOPY. Available from: [Link] (A general review on the topic).
-
University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 2022, 27(15), 5031.
- Taylor & Francis Online. Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring.
- Supporting Information for a study on pyrimidine synthesis.
- MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (Provides 13C NMR data for a related nitrophenyl substituted heterocycle).
- ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (Discusses substituent effects on pyrimidines).
- Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules, 2019, 24(1), 123.
- Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
-
NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]
- YouTube. What is 13C-NMR Spectroscopy? Ft. Professor Dave.
- ChemicalBook. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR spectrum.
-
Compound Interest. A guide to 13C NMR chemical shift values. Available from: [Link]
- ResearchGate. 202636 PDFs | Review articles in 13C-NMR. (A collection of review articles on 13C NMR).
- Semantic Scholar. NMR spectra of pyrimidines effect of substituents on the chemical shift of the para protons in 2- and 5-substituted pyrimidines. (Discusses substituent effects on pyrimidines).
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
- ResearchGate. 13C NMR spectra of synthesized model compound 4f.
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
- 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Org. Lett. 2014, 16(6), 1594–1597.
- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Figure S31. 13 C NMR spectrum of 4-(4-chlorophenyl)-2,6-bis(p-nitrophenyle)pyridine (5d).
Sources
Biological Potency & Selectivity Guide: 5-Phenyl vs. 5-Benzyl Pyrimidines
Executive Summary
This guide provides a technical comparison of 5-phenyl pyrimidines (rigid scaffold) and 5-benzyl pyrimidines (flexible scaffold). These structures represent two distinct classes of antifolates, primarily acting as inhibitors of dihydrofolate reductase (DHFR) .[1][2][3][4]
The core distinction lies in the C5-bridge :
-
5-Benzyl (e.g., Trimethoprim): Features a methylene (
) bridge, conferring conformational flexibility. This allows the molecule to adopt a specific "L-shape" required for high-affinity binding to bacterial DHFR . -
5-Phenyl (e.g., Pyrimethamine): Features a direct C-C bond, creating a rigid, planar or twisted arrangement. This scaffold exhibits superior potency against protozoal DHFR (e.g., Plasmodium, Toxoplasma) but reduced selectivity for bacterial enzymes.
Structural & Physicochemical Analysis[4][5][6]
The biological potency of these antifolates is dictated by their ability to fit into the hydrophobic pocket of the DHFR active site.
| Feature | 5-Benzyl Pyrimidines | 5-Phenyl Pyrimidines |
| Representative Drug | Trimethoprim (TMP) | Pyrimethamine (PYR) |
| Linker (C5 Position) | Methylene Bridge ( | Direct Bond (None) |
| Conformational State | Flexible: Can rotate to minimize steric clash (often "butterfly" or "L-shape"). | Rigid: Rotation restricted; phenyl ring often twisted relative to pyrimidine. |
| Primary Target | Bacterial DHFR (E. coli, S. aureus) | Protozoal DHFR (P. falciparum, T. gondii) |
| Human DHFR Affinity | Very Low ( | Moderate ( |
| Lipophilicity | Moderate (LogP ~ 0.9 - 1.2) | High (LogP ~ 2.5 - 3.0) |
Mechanistic Impact of the Bridge
-
The "L-Shape" Requirement: Bacterial DHFR has a binding pocket that accommodates the trimethoxybenzyl group of TMP only when the molecule bends at the methylene bridge.
-
Steric Clash in Bacteria: The rigid 5-phenyl scaffold of Pyrimethamine sterically clashes with Leu-28 and Phe-31 residues in E. coli DHFR, drastically reducing potency.
-
Protozoal Fit: Protozoal DHFR variants possess a larger hydrophobic pocket that accommodates the rigid phenyl ring of Pyrimethamine, leading to nanomolar potency.
Biological Potency Comparison
The following data summarizes the inhibitory constants (
Table 1: Comparative Inhibitory Potency ( in nM)
| Target Enzyme Source | Trimethoprim (5-Benzyl) | Pyrimethamine (5-Phenyl) | Selectivity Shift |
| Bacterial (E. coli) | ~1.0 - 5.0 nM | > 1,000 nM | TMP is >200x more potent |
| Protozoal (P. falciparum) | > 10,000 nM | ~0.5 - 50 nM | PYR is >200x more potent |
| Protozoal (T. gondii) | ~33,000 nM | ~140 nM | PYR is ~230x more potent |
| Mammalian (Human) | ~30,000 nM | ~700 - 2,000 nM | PYR is more toxic |
Interpretation: The methylene bridge is the "selectivity switch." Removing it (converting benzyl to phenyl) destroys bacterial potency but enhances protozoal potency.
Visualizing the SAR Logic
Figure 1: Structure-Activity Relationship (SAR) decision tree determining species selectivity based on the C5-linker.
Experimental Protocols
To validate the potency differences described above, the following protocols are standard in the field.
Protocol A: Spectrophotometric DHFR Inhibition Assay
This assay measures the rate of NADPH oxidation (absorbance decrease at 340 nm) as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.5 mM KCl.
-
Substrate: Dihydrofolic acid (DHF) stock (10 mM in 50 mM bicarbonate, stabilized with ascorbic acid).
-
Cofactor: NADPH (10 mM stock).
-
Enzyme: Recombinant E. coli DHFR and Human DHFR (commercially available).
Workflow:
-
Preparation: Dilute test compounds (TMP and PYR) in DMSO to 100x final concentration.
-
Pre-incubation: In a quartz cuvette or UV-transparent 96-well plate, add:
-
Enzyme (0.01 - 0.1 units)
-
NADPH (100 µM final)
-
Test Compound (varies, e.g., 0.1 nM to 10 µM)
-
Incubate for 3-5 minutes at 25°C to allow inhibitor binding.
-
-
Initiation: Add DHF (50 µM final) to start the reaction.
-
Measurement: Monitor Absorbance at 340 nm (
) for 5 minutes. -
Calculation:
-
Calculate slope (
) for the linear portion. -
Determine % Inhibition relative to DMSO control.
-
Plot log[Inhibitor] vs. % Inhibition to determine
.
-
Protocol B: Chemical Synthesis Overview
The synthetic routes differ significantly due to the linker.
-
5-Benzyl Synthesis (Trimethoprim Route):
-
Condensation: 3,4,5-Trimethoxybenzaldehyde + 3-ethoxypropionitrile
2-(3,4,5-trimethoxybenzyl)-3-ethoxyacrylonitrile. -
Cyclization: Intermediate + Guanidine
Trimethoprim .
-
Key Feature: The methylene bridge is established early via the aldehyde condensation.
-
-
5-Phenyl Synthesis (Pyrimethamine Route):
-
Condensation: 4-Chlorophenylacetonitrile + Ethyl propionate
-(4-chlorophenyl)- -ketonitrile intermediate. -
Cyclization: Intermediate + Guanidine
Pyrimethamine .
-
Key Feature: The phenyl ring is directly attached to the nitrile carbon, which becomes C5 of the pyrimidine.
-
Assay Workflow Diagram
Figure 2: Standard spectrophotometric workflow for determining DHFR inhibition constants.
References
-
Rosowsky, A. et al. (2004). "New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders."[5] Journal of Medicinal Chemistry. Link
-
Nduati, E. et al. (2019). "Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis." ACS Infectious Diseases. Link
-
Italian Collaborative Study Group. (1998).[6] "Randomized trial of trimethoprim-sulfamethoxazole versus pyrimethamine-sulfadiazine for therapy of toxoplasmic encephalitis in patients with AIDS." Antimicrobial Agents and Chemotherapy.[6][7][8] Link
-
Matthews, D. A. et al. (1977). "Dihydrofolate reductase: X-ray structure of the binary complex with methotrexate." Science. Link
-
BenchChem. (2025). "Experimental Protocols: In Vitro DHFR Inhibition Assay." BenchChem Application Notes. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. New 2,4-Diamino-5-(2‘,5‘-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity / Journal of Medicinal Chemistry, 2004 [sci-hub.ru]
- 6. Randomized trial of trimethoprim-sulfamethoxazole versus pyrimethamine-sulfadiazine for therapy of toxoplasmic encephalitis in patients with AIDS. Italian Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 2,4-dimethoxy-5-phenylpyrimidine: The Unambiguous Power of X-ray Crystallography
In the landscape of modern drug discovery and development, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, making unambiguous structural validation not just a procedural step, but a critical foundation for understanding structure-activity relationships (SAR) and ensuring the integrity of scientific research. This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural validation of 2,4-dimethoxy-5-phenylpyrimidine, a representative of this important class of molecules.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the precise atomic arrangement within a crystalline solid. It provides a detailed three-dimensional map of electron density, from which bond lengths, bond angles, and torsional angles can be determined with exceptional precision.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a fully refined crystal structure is a meticulous process that demands both skill and patience. The following protocol outlines a typical workflow for the structural determination of this compound.
Step 1: Crystallization. High-quality single crystals are the prerequisite for a successful SC-XRD experiment. This is often the most challenging step. A common method involves the slow evaporation of a saturated solution.
-
Protocol:
-
Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).[3]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent at room temperature over several days to weeks.[3]
-
Monitor the vial for the formation of well-defined, transparent crystals.
-
Step 2: Crystal Mounting and Data Collection. Once suitable crystals are obtained, a single, defect-free crystal is selected for analysis.
-
Protocol:
-
Carefully select a crystal with sharp edges and uniform morphology under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) to prevent ice formation.
-
Mount the goniometer head on the diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Step 3: Structure Solution and Refinement. The collected diffraction data is then processed to determine the crystal structure.
-
Protocol:
-
The diffraction intensities are integrated and corrected for various experimental factors.
-
The resulting data is used to determine the unit cell parameters and the space group of the crystal.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
-
Sources
Technical Guide: UV-Vis Absorption Maxima of 5-Arylpyrimidines
Executive Summary
5-Arylpyrimidines represent a distinct class of pharmacophores and optoelectronic materials. Unlike their 2- and 4-aryl isomers, the 5-aryl substitution pattern places the aryl ring in a "meta-like" relationship with the pyrimidine nitrogen atoms. This unique topology interrupts direct conjugation with the electron-deficient imine (
This guide provides a comparative analysis of the optical properties of 5-arylpyrimidines, grounded in molecular orbital theory and validated by experimental protocols. It is designed for medicinal chemists and materials scientists optimizing pharmacokinetics or fluorescence quantum yields.
Part 1: Theoretical Framework & Electronic Structure
The "Nodal" 5-Position
To understand the absorption maxima (
-
4-Arylpyrimidine: The aryl group is conjugated directly with the electron-withdrawing
bond. This creates a strong "push-pull" system (if the aryl has EDGs), lowering the HOMO-LUMO gap and significantly red-shifting the spectrum. -
5-Arylpyrimidine: The 5-position is the least electron-deficient carbon on the ring. It is topologically orthogonal to the efficient charge transfer pathway involving the ring nitrogens. Consequently, 5-arylpyrimidines exhibit absorption maxima closer to benzene or unsubstituted pyrimidine than their 4-aryl counterparts.
Mechanism of Electronic Transition
The primary transitions are
Figure 1: Comparative electronic coupling in pyrimidine isomers. The 5-position limits resonance delocalization compared to the 4-position.
Part 2: Comparative Data Analysis
The following data illustrates the structural dependence of
Table 1: Positional Isomer Comparison (Ethanol, M)
| Compound | Structure | Electronic Character | ||
| Pyrimidine | Unsubstituted | ~240, 280 (weak) | 2,000 | Baseline |
| 5-Phenylpyrimidine | Aryl at C5 | 265 - 275 | ~12,000 | Cross-conjugated |
| 2-Phenylpyrimidine | Aryl at C2 | 270 - 285 | ~14,000 | Linear conjugation |
| 4-Phenylpyrimidine | Aryl at C4 | 280 - 300 | ~16,000 | Strong conjugation |
Table 2: Substituent Effects on 5-Arylpyrimidines
Substituents on the aryl ring modulate the spectra via the Hammett relationship.
-
EDG (Electron Donating Groups): Induce Intramolecular Charge Transfer (ICT) to the pyrimidine ring.
-
EWG (Electron Withdrawing Groups): Minimal shift or hypsochromic shift.
| Substituent (Para-position) | Shift Type | Mechanism | |
| -H | 272 | Reference | |
| -CH3 (Weak EDG) | 276 | Slight Red | Hyperconjugation |
| -OCH3 (Moderate EDG) | 285 | Red | Mesomeric (+M) |
| -N(CH3)2 (Strong EDG) | 315 - 330 | Strong Red | Strong ICT |
| -NO2 (Strong EWG) | 268 | Blue/None | Inductive (-I/-M) |
Critical Insight: The shift magnitude for EDGs is smaller in 5-arylpyrimidines than in 4-arylpyrimidines because the pyrimidine ring cannot accept the electron density as efficiently from the 5-position.
Part 3: Experimental Protocol
To ensure data reliability (Trustworthiness), follow this self-validating workflow for synthesis and measurement.
A. Synthesis (Suzuki-Miyaura Coupling)
Since 5-arylpyrimidines are not always commercially available, they are best synthesized via palladium-catalyzed cross-coupling.
-
Reagents: 5-Bromopyrimidine (1.0 eq), Arylboronic acid (1.2 eq),
(5 mol%), (2M aq). -
Solvent: DME/Water or Toluene/Ethanol/Water (degassed).
-
Condition: Reflux under
for 12-16h. -
Purification: Silica gel chromatography (EtOAc/Hexane). Crucial: Pyrimidines can streak on silica; add 1% Et3N to eluent.
B. UV-Vis Measurement Workflow
Figure 2: Standardized UV-Vis measurement protocol ensuring Beer-Lambert linearity.
C. Protocol Details
-
Solvent Selection: Use HPLC-grade Methanol or Acetonitrile . Avoid Acetone (UV cutoff ~330 nm interferes).
-
Concentration: Prepare a stock solution (
M) and dilute to M.-
Validation: Absorbance at
must be between 0.2 and 0.8 A.U.
-
-
pH Control: Pyrimidines are basic (
).-
Warning: In acidic methanol, the pyridine nitrogen protonates, causing a significant shift (usually red-shift due to increased electron deficiency of the ring).
-
Control: Run one spectrum in neutral MeOH and one with 1 drop of 0.1 M HCl to confirm the species.
-
Part 4: Troubleshooting & Validation
| Issue | Observation | Root Cause | Solution |
| Broad/Flat Peaks | No distinct | Aggregation | Sonicate; Switch to less polar solvent (DCM). |
| Unexpected Red Shift | Protonation | Solvent may be acidic; Add 1 drop of | |
| Low Extinction Coeff. | Impurity | Check purity via TLC/NMR; Recrystallize. |
References
-
Achelle, S., et al. (2011). 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines: synthesis and optical properties. National Institutes of Health (NIH). Link
-
Krivohlavek, L., et al. (2021).[1] Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. MDPI Molecules. Link
-
Plé, N., et al. (2015). Substituent and solvent effects on the UV-vis absorption spectrum of pyrimidine derivatives. Journal of Physical Chemistry A. Link
-
Bures, F. (2021).[1][2][3] Fundamental aspects of the intramolecular charge transfer (ICT) in 5-substituted pyrimidines. Royal Society of Chemistry (RSC) Advances. Link
-
Data Compilation. Spectral Database for Organic Compounds (SDBS). AIST Japan. Link
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,4-Dimethoxy-5-phenylpyrimidine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 2,4-Dimethoxy-5-phenylpyrimidine demands not only innovation but also an unwavering commitment to safety and environmental stewardship. The proper disposal of such specialized compounds is not merely a regulatory hurdle; it is a critical component of responsible research. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.
Section 1: Hazard Identification and Risk Assessment
Based on data from analogous compounds such as 5-Iodo-2,4-dimethoxypyrimidine and various dichloro-substituted pyrimidines, it is prudent to assume that this compound may exhibit the following hazardous characteristics[1][2]:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Irritation/Corrosion: Likely to cause skin irritation.[3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Skin Sensitization: Potential to cause an allergic skin reaction.
-
Aquatic Toxicity: May be harmful or toxic to aquatic life.[1]
Given these potential hazards, this compound must be treated as a hazardous substance.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable when handling this compound for disposal. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact, irritation, and potential sensitization.[4] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles and a face shield | To protect against splashes and direct contact that could cause serious eye damage.[3][4] |
| Body | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[4] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. | To prevent inhalation of potentially irritating or harmful airborne particles.[2] |
Section 3: Waste Categorization and Segregation
Proper disposal begins with correct waste categorization according to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[5][6]
-
Is it a Solid Waste? Yes, any this compound that is discarded or intended to be discarded is considered a solid waste.[7]
-
Is it a Hazardous Waste? Based on the inferred hazards, it is highly likely to be classified as a hazardous waste.[8] It may exhibit characteristics of toxicity. All waste generated from handling this compound, including contaminated consumables, should be treated as hazardous.
Segregation is Key:
-
Solid Waste: Collect pure this compound and any grossly contaminated items (e.g., weighing paper, gloves) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.[9]
Section 4: Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for disposing of small quantities of this compound typically generated in a research laboratory.
Step 1: Container Selection and Labeling
-
Choose a container that is chemically compatible with pyrimidine compounds and in good condition.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Toxic," "Irritant").[10]
Step 2: Waste Accumulation
-
Always keep the hazardous waste container closed except when adding waste.[10]
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent spills.[10]
Step 3: Handling Spills
-
In the event of a small spill, wear appropriate PPE.
-
Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and place it in the designated solid hazardous waste container.
-
Clean the spill area with soap and water.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash, as this is a violation of federal regulations and poses a significant environmental risk.[11]
-
All waste must be handled in accordance with local, state, and federal regulations.[1]
Section 5: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for segregating and disposing of this compound waste.
Section 6: Regulatory Grounding
The disposal of chemical waste in the United States is primarily governed by the EPA under the RCRA.[5][6] These regulations provide a "cradle-to-grave" framework for hazardous waste management, ensuring that it is handled safely from generation to final disposal.[6][8] It is the legal responsibility of the waste generator (the laboratory) to properly identify, manage, and dispose of hazardous waste.[8] Adherence to your institution's EHS guidelines is essential for maintaining compliance with these federal mandates.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
-
CAS Common Chemistry. (n.d.). 4,6-Dimethoxy-5-nitro-2-phenylpyrimidine. Retrieved February 12, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium. Retrieved February 12, 2026, from [Link]
-
YouTube. (2017, April 17). Pyrimidine Synthesis and Salvage Pathway. Retrieved February 12, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved February 12, 2026, from [Link]
-
Stericycle. (n.d.). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Retrieved February 12, 2026, from [Link]
-
YouTube. (2025, April 25). RCRA Solid Waste Identification Explained. Retrieved February 12, 2026, from [Link]
-
eScholarship, University of California. (2022, December 7). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Retrieved February 12, 2026, from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved February 12, 2026, from [Link]
-
PMC. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structures of 2,4,5-trisubstituted pyrimidine derivatives. Retrieved February 12, 2026, from [Link]
-
YouTube. (2009, October 21). Hazardous Waste Management Safety Video. Retrieved February 12, 2026, from [Link]
-
TRC Companies. (n.d.). Lab Safety Services - Assessment & Compliance. Retrieved February 12, 2026, from [Link]
-
Alzchem Group. (n.d.). 2,4-Dihydroxy-5-methoxy pyrimidine. Retrieved February 12, 2026, from [Link]
-
Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved February 12, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1030 - Bloodborne pathogens. Retrieved February 12, 2026, from [Link]
-
PubMed. (1982, November). Reutilization of preformed pyrimidines for the synthesis of DNA in rat liver and kidney. Retrieved February 12, 2026, from [Link]
-
YouTube. (2023, June 21). School Science Safety | Disposal of Hazardous Waste. Retrieved February 12, 2026, from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. dnr.mo.gov [dnr.mo.gov]
- 9. 1910.1030 - Bloodborne pathogens. | Occupational Safety and Health Administration [osha.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Personal Protective Equipment (PPE) & Handling Guide: 2,4-Dimethoxy-5-phenylpyrimidine
Executive Safety Summary
Directive: Treat 2,4-Dimethoxy-5-phenylpyrimidine as a Potent Pharmaceutical Intermediate .
While specific toxicological data for this pyrimidine derivative may be limited in public repositories, its structural analogs (methoxylated phenylpyrimidines) are frequently utilized as kinase inhibitor scaffolds (e.g., Ibrutinib intermediates). Therefore, the "Precautionary Principle" mandates handling this substance as a Category 3 Target Organ Toxicant (Respiratory) and a severe Skin/Eye Irritant until proven otherwise.
Immediate Action Required:
-
Primary Engineering Control: All open handling must occur inside a certified Chemical Fume Hood.
-
Minimum PPE: Nitrile gloves (double-gloved for solutions), safety glasses with side shields (goggles for powders), and a lab coat.
-
Prohibited: Open-bench weighing or transfer.
Hazard Profile & Risk Assessment
To select the correct PPE, we must understand the physicochemical mechanism of the hazard.
-
Chemical Nature: Pyrimidines are nitrogen-heterocycles. The methoxy and phenyl substitutions increase lipophilicity, potentially facilitating dermal absorption .
-
Physical State: Typically a white to off-white solid/powder.
-
Primary Risks:
-
Inhalation (High Risk): Fine particulates can bypass upper respiratory defenses.
-
Contact Dermatitis: Pyrimidine moieties can act as sensitizers.
-
Ocular Damage: Mechanical abrasion from crystals combined with chemical irritation.
-
PPE Selection Logic (Decision Matrix)
The following decision tree illustrates the required protective gear based on the experimental state (Solid vs. Solution).
Figure 1: PPE Decision Matrix based on the physical state of this compound. Note the escalation to double-gloving for solutions due to solvent permeation risks.
Detailed PPE Specifications
Do not genericize your equipment. Use this table to verify your inventory against required standards.
| Protection Zone | Equipment Type | Technical Specification (Requirement) | Rationale |
| Hand (Primary) | Nitrile Gloves | Thickness: ≥ 0.11 mm (4 mil)Standard: EN 374 / ASTM D6319 | Pyrimidines are organic solids; nitrile offers superior chemical resistance compared to latex. |
| Hand (Secondary) | Double Gloving | Method: Colored inner glove (e.g., blue) + White outer glove. | Visual Breach Indicator: If the outer glove tears or dissolves in solvent, the colored inner glove provides immediate visual warning. |
| Eye / Face | Safety Goggles | Type: Indirect Venting (ANSI Z87.1+) | Prevents fine dust entry. Standard safety glasses allow powder to circulate behind the lens via air currents. |
| Respiratory | Fume Hood | Face Velocity: 0.5 m/s (100 fpm) | Primary Barrier. PPE (respirators) should only be used if the hood is unavailable or during a spill. |
| Body | Lab Coat | Material: Poly/Cotton blend (Flame Resistant if using flammable solvents) | High neck coverage preferred to prevent powder settling on the clavicle/chest area. |
Operational Protocols
A. Weighing & Transfer (Critical Step)
Static electricity is the enemy. Fine organic powders like this compound often carry a static charge, causing them to "jump" or disperse unexpectedly.
-
Preparation: Place an ionizing fan or antistatic gun inside the fume hood near the balance.
-
PPE Check: Don safety goggles and single nitrile gloves.
-
Transfer: Use a disposable antistatic weighing boat. Do not use spatulas that are too wide for the receiving vessel neck.
-
Clean Up: Immediately wipe the balance area with a solvent-dampened Kimwipe (e.g., Ethanol) to capture invisible dust. Dispose of the Kimwipe as solid hazardous waste.
B. Reaction Setup
-
Solvent Addition: Once the solid is dissolved, the risk shifts from inhalation (dust) to permeation (liquid).
-
Glove Protocol: Switch to Double Gloves. Most solvents used with pyrimidines (DCM, DMF, DMSO) permeate nitrile. The inner glove protects you while you change the contaminated outer glove.
Emergency Response: Spill Management
In the event of a spill outside the fume hood, follow this logic flow to prevent area contamination.
Figure 2: Workflow for managing spills of this compound. Note the prohibition of dry sweeping to prevent aerosolization.
Disposal & Decontamination
Improper disposal is a common compliance violation. This compound must never enter the sewer system.[1][2][3]
-
Solid Waste: Weighing boats, contaminated gloves, and paper towels must go into Solid Hazardous Waste (often designated for "Toxic/Irritant Solids").
-
Liquid Waste: Reaction mixtures should be segregated based on the solvent (e.g., Halogenated vs. Non-Halogenated Organic Waste).
-
Container Decontamination: Triple rinse empty containers with a suitable solvent (Acetone or Ethanol) before discarding the container. Collect the rinsate as liquid waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
PubChem. (n.d.). Pyrimidine Compound Summary (General Analog Safety). National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
